Product packaging for Balofloxacin dihydrate(Cat. No.:CAS No. 151060-21-8)

Balofloxacin dihydrate

Cat. No.: B023738
CAS No.: 151060-21-8
M. Wt: 425.5 g/mol
InChI Key: WEGNYJXOCPJAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Balofloxacin Dihydrate is a synthetic fourth-generation fluoroquinolone antibiotic with broad-spectrum activity against a range of Gram-positive, Gram-negative, and anaerobic bacteria. Its primary research value lies in its potent inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. By binding to these enzymes, Balofloxacin disrupts bacterial DNA replication, transcription, repair, and segregation, ultimately leading to bacterial cell death. This mechanism makes it a valuable tool for microbiological studies, antimicrobial susceptibility testing, and research into bacterial resistance mechanisms. The compound has demonstrated high efficacy in research models of various infections, particularly those of the urinary, respiratory, and intestinal tracts. Its high urinary excretion, as identified in pre-clinical studies, underscores its utility for research focused on urinary tract infections (UTIs). This compound is provided as a solid with a molecular formula of C 20 H 28 FN 3 O 6 and a molecular weight of 425.45. It is soluble in DMSO and ethanol but insoluble in water. Store at -20°C. Key Research Applications: • Investigation of fluoroquinolone mechanisms of action and resistance • Antimicrobial studies against Gram-positive and Gram-negative bacteria • Research on bacterial DNA gyrase and topoisomerase IV enzymes • Models of urinary tract, respiratory, and intestinal infections Please Note: This product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28FN3O6 B023738 Balofloxacin dihydrate CAS No. 151060-21-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4.2H2O/c1-22-11-4-3-7-23(9-11)17-15(21)8-13-16(19(17)28-2)24(12-5-6-12)10-14(18(13)25)20(26)27;;/h8,10-12,22H,3-7,9H2,1-2H3,(H,26,27);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGNYJXOCPJAPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28FN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151060-21-8
Record name Balofloxacin dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151060218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BALOFLOXACIN DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH1AVB6TVK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Balofloxacin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balofloxacin is a third-generation fluoroquinolone antibiotic renowned for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Its potent bactericidal action stems from the targeted inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of Balofloxacin, supplemented with detailed experimental protocols and visual diagrams to support research and development efforts in the field of antibacterial drug discovery.

Chemical Structure and Identification

Balofloxacin, with the IUPAC name 1-cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid, possesses a core quinolone structure substituted with a cyclopropyl group at the N-1 position, a fluorine atom at C-6, a methoxy group at C-8, and a 3-(methylamino)piperidine moiety at the C-7 position.[2]

IdentifierValue
IUPAC Name 1-cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid[2]
CAS Number 127294-70-6[2]
Molecular Formula C₂₀H₂₄FN₃O₄[2]
SMILES CNC1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F[2]

Physicochemical Properties

The physicochemical properties of Balofloxacin are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.

PropertyValueSource
Molecular Weight 389.42 g/mol [3][4][5][6]
Appearance White or off-white crystalline powder[3]
Melting Point 121-124 °C[2]
Solubility Readily soluble in glacial acetic acid; slightly soluble in methanol and 0.1 M NaOH; insoluble in water and ethyl acetate. Soluble in DMSO.[3]
pKa 6.44 ± 0.50 (Predicted)

Mechanism of Action

Balofloxacin exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are vital for managing DNA topology during replication, transcription, and repair.

  • Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. Balofloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks, ultimately triggering cell death.

  • Inhibition of Topoisomerase IV: In most Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is responsible for decatenating (unlinking) newly replicated daughter chromosomes. Inhibition by Balofloxacin prevents chromosomal segregation, leading to a halt in cell division and subsequent cell death.

The dual-targeting mechanism of Balofloxacin contributes to its broad spectrum of activity and may reduce the likelihood of rapid resistance development.

BALOFLOXACIN_MECHANISM cluster_bacteria Bacterial Cell Balofloxacin Balofloxacin DNA_Gyrase DNA Gyrase (Gram-negative primary target) Balofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Gram-positive primary target) Balofloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Blocks Chromosome_Segregation Chromosome Segregation Topoisomerase_IV->Chromosome_Segregation Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Chromosome_Segregation->Cell_Death

Mechanism of action of Balofloxacin.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of Balofloxacin.

Synthesis of Balofloxacin

The synthesis of Balofloxacin can be achieved through a multi-step process, a general outline of which is provided below, based on patent literature.[2][5][6]

Reaction Scheme:

BALOFLOXACIN_SYNTHESIS start 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8- methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester intermediate1 Boron chelate intermediate start->intermediate1 Boric acid, Acetic anhydride intermediate2 Crude Balofloxacin complex intermediate1->intermediate2 Triethylamine, Ionic Liquid reagent1 3-methylaminopiperidine dihydrochloride reagent1->intermediate2 final_product Balofloxacin Dihydrate intermediate2->final_product Hydrolysis (NaOH), Purification (Ethanol/Water)

Synthetic pathway for Balofloxacin.

Materials:

  • 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester

  • Boric acid

  • Acetic anhydride

  • 3-methylaminopiperidine dihydrochloride

  • Triethylamine

  • Ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate)

  • Sodium hydroxide solution (25%)

  • Acetic acid solution (20%)

  • Ethanol

  • Water

  • Ethyl acetate

Procedure:

  • Formation of the Boron Chelate Intermediate:

    • In a reaction vessel, combine 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester with boric acid and acetic anhydride.

    • Heat the mixture under appropriate conditions to form the boron chelate intermediate.

  • Condensation Reaction:

    • To the boron chelate intermediate, add 3-methylaminopiperidine dihydrochloride, triethylamine, and an ionic liquid as the solvent and catalyst.

    • Heat the reaction mixture at 50-60°C for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Hydrolysis and Purification:

    • Once the reaction is complete, add a 25% sodium hydroxide solution and heat to 80°C to hydrolyze the intermediate.

    • After hydrolysis is complete (monitored by TLC), add water and adjust the pH to 9 with a 20% acetic acid solution.

    • Stir the mixture and then filter to collect the precipitate.

    • Wash the filter cake sequentially with water and ethyl acetate.

    • Dry the solid under vacuum.

    • Further purify the crude product by recrystallization from an ethanol/water mixture (1:1 v/v) to obtain this compound as an off-white powder.[2]

DNA Gyrase Inhibition Assay

This assay determines the concentration of Balofloxacin required to inhibit the supercoiling activity of DNA gyrase.

Materials:

  • Purified DNA gyrase (subunits A and B)

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 100 µg/mL BSA)

  • Balofloxacin stock solution (in DMSO)

  • Agarose gel

  • Gel electrophoresis apparatus

  • DNA staining agent (e.g., ethidium bromide)

  • Gel imaging system

Procedure:

  • Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of Balofloxacin.

  • Add purified DNA gyrase to each reaction mixture.

  • Initiate the reaction by adding ATP.

  • Incubate the reactions at 37°C for a defined period (e.g., 1 hour).

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA with increasing concentrations of Balofloxacin. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by quantifying the band intensities.

Topoisomerase IV Inhibition (Decatenation) Assay

This assay measures the ability of Balofloxacin to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.

Materials:

  • Purified topoisomerase IV (subunits ParC and ParE)

  • Kinetoplast DNA (kDNA)

  • ATP

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM KCl, 6 mM MgCl₂, 10 mM DTT, 1 mM ATP, 50 µg/mL BSA)

  • Balofloxacin stock solution (in DMSO)

  • Agarose gel

  • Gel electrophoresis apparatus

  • DNA staining agent

  • Gel imaging system

Procedure:

  • Set up reaction mixtures containing assay buffer, kDNA, and a range of Balofloxacin concentrations.

  • Add purified topoisomerase IV to each reaction.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Terminate the reactions with a stop solution.

  • Separate the decatenated DNA from the catenated kDNA using agarose gel electrophoresis.

  • Stain and visualize the DNA bands.

  • Inhibition is indicated by the persistence of the high-molecular-weight catenated kDNA network at the origin of the gel, while successful decatenation results in the release of minicircles that migrate into the gel. The IC₅₀ can be determined from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.[7][8]

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Balofloxacin stock solution

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the bacterial strain in an appropriate broth medium to the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Balofloxacin:

    • Perform a two-fold serial dilution of the Balofloxacin stock solution in CAMHB directly in the 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the serially diluted Balofloxacin.

    • Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Balofloxacin at which there is no visible growth.

MIC_WORKFLOW A Prepare bacterial inoculum (0.5 McFarland standard) C Inoculate wells with bacterial suspension A->C B Perform serial two-fold dilutions of Balofloxacin in a 96-well plate B->C D Incubate at 37°C for 16-20 hours C->D E Visually assess for bacterial growth D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Workflow for MIC determination by broth microdilution.

Conclusion

Balofloxacin remains a significant fluoroquinolone antibiotic with a well-characterized chemical structure and a potent dual-targeting mechanism of action. This technical guide has provided a comprehensive overview of its key chemical and physical properties, along with detailed experimental protocols for its synthesis and biological evaluation. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the development of new antibacterial agents and the study of fluoroquinolone antibiotics.

References

Balofloxacin Dihydrate (CAS: 151060-21-8): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balofloxacin is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some anaerobes.[1][2][3][4] Its dihydrate form, identified by CAS number 151060-21-8, is noted for its oral activity and efficacy in treating a variety of bacterial infections, particularly those of the urinary and respiratory tracts.[5][6] This document provides a comprehensive technical overview of Balofloxacin dihydrate, consolidating key data on its physicochemical properties, mechanism of action, pharmacokinetics, and clinical profile. It includes detailed experimental workflows and data presented in a structured format to support research and development activities.

Physicochemical Properties

Balofloxacin is a synthetic fluoroquinolone characterized as a white or off-white crystalline powder.[1][7] It is sparingly soluble in water but soluble in DMSO.[7][8][9] The compound's structure includes a cyclopropyl group and a piperidine moiety, which contribute to its enhanced antibacterial efficacy.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 151060-21-8[9][10]
Molecular Formula C₂₀H₂₈FN₃O₆[9][11]
Molecular Weight 425.45 g/mol [9][11][12]
IUPAC Name 1-cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid dihydrate[4][9]
Appearance White, crystalline powder[1]
Melting Point >120°C (decomposition)[13]
Solubility Soluble in DMSO; Insoluble in water and ethanol[8][9]

Mechanism of Action

Like other fluoroquinolones, Balofloxacin exerts its bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication and repair.[2][14] The primary targets are DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][14]

  • Inhibition of DNA Gyrase : In Gram-negative bacteria, the primary target is DNA gyrase. Balofloxacin inhibits this enzyme's ability to introduce negative supercoils into bacterial DNA, which is a critical step for relieving torsional strain during DNA replication and transcription.[2]

  • Inhibition of Topoisomerase IV : In Gram-positive bacteria, the main target is topoisomerase IV. By inhibiting this enzyme, Balofloxacin prevents the separation of interlinked daughter DNA molecules following replication, thereby halting cell division.[2]

The dual inhibition of these enzymes leads to breaks in the bacterial DNA, cessation of DNA synthesis, and ultimately, bacterial cell death.[2][4][14]

cluster_drug Balofloxacin Action cluster_bacteria Bacterial Cell Balofloxacin Balofloxacin DNA_Gyrase DNA Gyrase (Gram-Negative Bacteria) Balofloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-Positive Bacteria) Balofloxacin->Topo_IV Inhibits Replication DNA Replication & Transcription DNA_Gyrase->Replication Blocks Cell_Division Cell Division Topo_IV->Cell_Division Blocks Cell_Death Bacterial Cell Death Replication->Cell_Death Leads to Cell_Division->Cell_Death Leads to

Fig. 1: Mechanism of action of Balofloxacin.

Pharmacokinetics

Balofloxacin is designed for oral administration and exhibits favorable pharmacokinetic properties, including good absorption and tissue penetration.[2][6] Studies in animal models provide key insights into its absorption, distribution, metabolism, and excretion.

Table 2: Pharmacokinetic Parameters of Balofloxacin in Animal Models

ParameterMouse (20 mg/kg)Rat (20 mg/kg)Dog (20 mg/kg)Source(s)
Administration OralOralOral[15]
Bioavailability 19.03%87.50%87.73%[15]
Elimination Half-life (t½) 0.92 h (IV)1.33 h (IV)6.38 h (IV)[15]
Urinary Excretion (24h, unchanged) 4.91%21.77%22.49%[15]
Metabolites Balofloxacin glucuronide, N-desmethyl balofloxacinBalofloxacin glucuronide, N-desmethyl balofloxacinBalofloxacin glucuronide, N-desmethyl balofloxacin[15]

In healthy human volunteers receiving single oral doses, the half-life of Balofloxacin is approximately 7 hours.[1] Maximum serum concentrations are typically reached within one hour of dosing.[1] A significant portion (70-80%) of the drug is excreted via the kidneys, making it particularly effective for urinary tract infections.[1]

Pharmacodynamics & Efficacy

Balofloxacin demonstrates potent activity against a wide range of pathogens. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC) and, in cellular assays, by cytotoxicity metrics like the 50% cytotoxic concentration (CC50).

Table 3: In Vitro Activity of Balofloxacin

ParameterOrganism/Cell LineValueSource(s)
MIC S. aureus ATCC 259230.125 µg/mL[3]
CC50 Vero (African green monkey kidney) cells317 µM (after 72h)[3]

The drug is effective against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae, and Gram-negative bacteria.[1][16][17] It also shows activity against clinically challenging anaerobic bacteria such as B. fragilis and C. difficile.[1][7]

Safety and Toxicology

Balofloxacin is generally well-tolerated, with most side effects being mild and transient.[4] However, as a member of the fluoroquinolone class, it carries warnings for more severe adverse reactions.

Table 4: Common and Serious Adverse Effects of Balofloxacin

CategoryAdverse EffectsSource(s)
Common Nausea, headache, dizziness, diarrhea, stomach pain, insomnia, abnormal liver function tests.[4][16]
Serious (Class Effect) Tendinitis and tendon rupture (risk increases with age), worsening of myasthenia gravis, phototoxicity/photosensitivity.[16][18]

Contraindications: Balofloxacin is contraindicated in patients with a known hypersensitivity to quinolones, in pregnant or nursing women, and in children.[1] Caution is advised for patients with severe renal failure or a history of seizure disorders.[1]

Experimental Protocols

The evaluation of a novel antibiotic like Balofloxacin follows a standardized workflow from initial screening to preclinical in vivo studies.

In Vitro Susceptibility Testing (MIC Determination)

Objective: To determine the minimum concentration of Balofloxacin required to inhibit the visible growth of a specific bacterial strain.

Methodology (Broth Microdilution):

  • Preparation: A two-fold serial dilution of Balofloxacin is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL). Positive (no drug) and negative (no bacteria) controls are included.

  • Incubation: The plate is incubated at 35-37°C for 18-24 hours under appropriate atmospheric conditions.

  • Analysis: The MIC is determined as the lowest concentration of Balofloxacin at which there is no visible bacterial growth.

In Vivo Efficacy Study (Murine Infection Model)

Objective: To evaluate the therapeutic efficacy of Balofloxacin in treating a systemic or localized bacterial infection in an animal model.

Methodology (e.g., Hamster Lung Infection Model):

  • Acclimatization: Animals (e.g., hamsters) are acclimatized for a minimum of 7 days.

  • Infection: Animals are infected intranasally with a pathogenic bacterial strain (e.g., M. pneumoniae).

  • Treatment: At a specified time post-infection (e.g., 24 hours), treatment is initiated. Balofloxacin is administered orally (p.o.) at various dosages (e.g., 200 mg/kg/day) for a defined period (e.g., 5 days).[3] A vehicle control group receives the formulation buffer.

  • Endpoint Analysis: 24 hours after the final dose, animals are euthanized. Lungs are aseptically harvested, homogenized, and serially diluted.

  • Quantification: Dilutions are plated on appropriate agar to determine the number of viable bacteria (CFU/g of tissue). Efficacy is measured by the reduction in bacterial load compared to the control group.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy (Animal Model) a1 Prepare Balofloxacin Serial Dilutions a2 Inoculate with Bacterial Strain a1->a2 a3 Incubate (18-24h) a2->a3 a4 Read Plate for Visible Growth a3->a4 a5 Determine MIC Value a4->a5 b1 Infect Animal Model (e.g., with M. pneumoniae) a5->b1 Proceed if Potent b2 Administer Balofloxacin (Oral, 5 days) b1->b2 b3 Harvest Target Organ (e.g., Lungs) b2->b3 b4 Homogenize & Plate Serial Dilutions b3->b4 b5 Calculate Bacterial Load (CFU/gram) b4->b5

Fig. 2: General experimental workflow for antibiotic evaluation.

References

Balofloxacin's In Vitro Efficacy Against Gram-Positive Bacteria: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 5, 2025 – Balofloxacin, a synthetic fluoroquinolone antibiotic, demonstrates significant in vitro activity against a wide spectrum of Gram-positive bacteria, including strains resistant to other classes of antibiotics. This technical guide provides an in-depth analysis of its spectrum of activity, mechanism of action, and the methodologies used to evaluate its efficacy, tailored for researchers, scientists, and drug development professionals.

Balofloxacin exhibits potent inhibitory and bactericidal effects against key Gram-positive pathogens. Its primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1] This dual-targeting mechanism contributes to its broad-spectrum activity and potency.

Quantitative Analysis of In Vitro Susceptibility

The in vitro activity of balofloxacin has been quantified using minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC data for balofloxacin against various clinically relevant Gram-positive bacteria.

Bacterial SpeciesStrain TypeNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Staphylococcus aureusMethicillin-Susceptible (MSSA)----
Staphylococcus aureusMethicillin-Resistant (MRSA)-0.78[2]-0.078[3]
Streptococcus pyogenes--<0.78[2]--
Streptococcus pneumoniae-----
Enterococcus faecalis-----

Note: Data is aggregated from cited research. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates were inhibited, respectively. Dashes indicate where specific data was not available in the cited sources.

Mechanism of Action: Inhibition of DNA Synthesis

Balofloxacin's bactericidal action is a result of its interference with the enzymes essential for bacterial DNA synthesis. By targeting both DNA gyrase and topoisomerase IV, balofloxacin introduces breaks in the bacterial DNA, leading to cell death.[1] This process is crucial for preventing bacterial replication and repair.

BALOFLOXACIN_MECHANISM BALO Balofloxacin DNA_GYRASE DNA Gyrase (Topoisomerase II) BALO->DNA_GYRASE Inhibits TOPO_IV Topoisomerase IV BALO->TOPO_IV Inhibits REPLICATION DNA Replication & Transcription DNA_GYRASE->REPLICATION CELL_DIVISION Chromosome Segregation & Cell Division TOPO_IV->CELL_DIVISION CELL_DEATH Bacterial Cell Death REPLICATION->CELL_DEATH Disruption leads to CELL_DIVISION->CELL_DEATH Disruption leads to

Figure 1. Mechanism of action of balofloxacin.

Experimental Protocols for MIC Determination

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the efficacy of an antimicrobial agent. The following is a detailed methodology for a standard broth microdilution assay, a common method for determining MIC values.

1. Preparation of Bacterial Inoculum:

  • Bacterial isolates are cultured on an appropriate agar medium overnight at 35-37°C.

  • Several colonies are then suspended in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The standardized bacterial suspension is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Dilutions:

  • A stock solution of balofloxacin is prepared in a suitable solvent.

  • Serial twofold dilutions of the antibiotic are made in broth in a 96-well microtiter plate to achieve a range of concentrations.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • A growth control well (containing bacteria but no antibiotic) and a sterility control well (containing broth only) are included.

  • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

MIC_WORKFLOW cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis INOCULUM Bacterial Inoculum Preparation INOCULATION Inoculation of Microtiter Plate INOCULUM->INOCULATION ANTIBIOTIC Balofloxacin Serial Dilution ANTIBIOTIC->INOCULATION INCUBATION Incubation (16-20h at 37°C) INOCULATION->INCUBATION READING Visual Inspection for Bacterial Growth INCUBATION->READING MIC_DETERMINATION MIC Determination READING->MIC_DETERMINATION

Figure 2. Workflow for MIC determination.

Conclusion

Balofloxacin demonstrates potent in vitro activity against a range of Gram-positive bacteria, including drug-resistant strains. Its mechanism of action, targeting essential DNA synthesis enzymes, provides a strong basis for its bactericidal effects. The standardized methodologies for MIC determination are crucial for the continued evaluation of its efficacy and for guiding its potential clinical applications. Further research, including comprehensive surveillance studies, is warranted to fully elucidate its spectrum of activity against a broader array of contemporary clinical isolates.

References

Balofloxacin dihydrate molecular weight and formula.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Examination of Balofloxacin Dihydrate: Molecular Weight and Chemical Formula

This document provides a concise, technical overview of the fundamental physicochemical properties of this compound, a fluoroquinolone antibiotic. The intended audience for this guide includes researchers, scientists, and professionals engaged in the field of drug development and pharmaceutical sciences.

Physicochemical Data Summary

The core quantitative data for this compound, as well as its anhydrous form for comparative purposes, are presented below. This information is fundamental for experimental design, formulation development, and quality control.

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC20H28FN3O6[1]425.45[2][3] / 425.46[1]
Balofloxacin (Anhydrous)C20H24FN3O4[4]389.427[4]

Balofloxacin is an orally active fluoroquinolone antibiotic with a broad spectrum of activity against both gram-negative and gram-positive bacteria.[4][5]

Relationship between Balofloxacin and this compound

The relationship between the anhydrous and dihydrate forms of Balofloxacin is a straightforward hydration reaction. The dihydrate form incorporates two molecules of water into its crystal structure. This transformation is a critical consideration in pharmaceutical formulation and storage, as the state of hydration can impact the compound's stability, solubility, and bioavailability.

G A Balofloxacin (Anhydrous) C₂₀H₂₄FN₃O₄ C This compound C₂₀H₂₈FN₃O₆ A->C + 2H₂O (Hydration) B Water 2H₂O C->A - 2H₂O (Dehydration)

Caption: Hydration and dehydration of Balofloxacin.

References

Preliminary in vitro studies on Balofloxacin's efficacy.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balofloxacin is a fluoroquinolone antibiotic with a broad spectrum of in vitro activity against a wide array of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action, like other fluoroquinolones, involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication, repair, and recombination.[2] This inhibition ultimately leads to bacterial cell death. This technical guide provides a comprehensive overview of the preliminary in vitro studies on Balofloxacin's efficacy, detailing its antibacterial activity, mechanism of action, and the experimental protocols used for its evaluation.

Mechanism of Action

Balofloxacin exerts its bactericidal effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is often the principal target.

  • Inhibition of DNA Gyrase: DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription. Balofloxacin binds to the GyrA subunit of the DNA gyrase-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands. This leads to an accumulation of double-strand breaks, cessation of DNA synthesis, and ultimately, cell death.

  • Inhibition of Topoisomerase IV: Topoisomerase IV is essential for the decatenation (separation) of interlinked daughter chromosomes following DNA replication. By inhibiting the ParC subunit of topoisomerase IV, Balofloxacin prevents the segregation of newly replicated chromosomes, leading to a blockage of cell division and subsequent cell death.

The dual-targeting nature of Balofloxacin contributes to its potent antibacterial activity and may play a role in mitigating the development of resistance.

Balofloxacin's Mechanism of Action cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria Balofloxacin Balofloxacin Inhibition_Gyrase Inhibition Balofloxacin->Inhibition_Gyrase Inhibition_TopoIV Inhibition Balofloxacin->Inhibition_TopoIV DNAGyrase DNA Gyrase (Primary Target) GyrA GyrA Subunit DNAGyrase->GyrA composed of DNA_Replication DNA Replication & Transcription TopoIV Topoisomerase IV (Primary Target) ParC ParC Subunit TopoIV->ParC composed of Cell_Division Chromosome Segregation & Cell Division Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to Cell_Division->Cell_Death Disruption leads to Inhibition_Gyrase->DNAGyrase Inhibition_TopoIV->TopoIV Broth Microdilution Workflow start Start prep_antibiotic Prepare serial dilutions of Balofloxacin in 96-well plate start->prep_antibiotic inoculate Inoculate wells with bacterial suspension prep_antibiotic->inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end Time-Kill Kinetics Assay Workflow start Start prep_culture Prepare standardized bacterial culture start->prep_culture add_antibiotic Add Balofloxacin at different concentrations (e.g., 1x, 2x, 4x MIC) prep_culture->add_antibiotic incubate Incubate at 37°C add_antibiotic->incubate sample Collect aliquots at specific time points (0, 2, 4, 6, 8, 24h) incubate->sample plate Perform serial dilutions and plate on agar sample->plate count Incubate and count Colony Forming Units (CFU/mL) plate->count plot Plot log10 CFU/mL vs. time count->plot end End plot->end

References

Balofloxacin's Inhibition of Bacterial Topoisomerase IV: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balofloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Like other fluoroquinolones, its mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA replication: DNA gyrase and topoisomerase IV.[2][3] This technical guide provides an in-depth exploration of the core mechanism of balofloxacin's interaction with bacterial topoisomerase IV, including available quantitative data for related compounds, detailed experimental protocols for studying this inhibition, and visualizations of the key molecular pathways and experimental workflows.

Mechanism of Action: Targeting Topoisomerase IV

Bacterial topoisomerase IV is a type II topoisomerase composed of two ParC and two ParE subunits (encoded by the parC and parE genes, respectively).[4] Its primary function is the decatenation (unlinking) of newly replicated daughter chromosomes, a critical step for successful cell division.[3] Fluoroquinolones, including balofloxacin, interfere with this process by stabilizing a transient intermediate in the enzyme's catalytic cycle.

The key steps in the inhibition of topoisomerase IV by balofloxacin are:

  • Binding to the Enzyme-DNA Complex: Balofloxacin does not bind to topoisomerase IV or DNA alone but rather to the complex formed between the two.[4]

  • Stabilization of the Cleavage Complex: Topoisomerase IV functions by creating a transient double-strand break in one DNA segment to allow another to pass through. Balofloxacin intercalates into the cleaved DNA at the site of the break, forming a ternary complex with the enzyme and the DNA. This stabilizes the "cleavage complex" and prevents the re-ligation of the DNA strands.[4]

  • Induction of DNA Damage: The stabilized cleavage complex acts as a physical barrier to the progression of replication forks, leading to double-strand DNA breaks.[4]

  • Cellular Response and Death: The accumulation of these DNA lesions triggers the bacterial SOS response, a DNA repair mechanism. However, if the damage is too extensive, it ultimately leads to cell death.

Data Presentation: Inhibitory Activity of Fluoroquinolones

Table 1: IC50 Values of Various Fluoroquinolones against Bacterial Topoisomerase IV

FluoroquinoloneBacterial SpeciesTopoisomerase IV IC50 (µg/mL)Reference
CiprofloxacinStaphylococcus aureus1.62 - 3.0[5][6]
Streptococcus pneumoniae>100[7]
Enterococcus faecalis9.30[8]
SparfloxacinStaphylococcus aureus3.11[5]
Streptococcus pneumoniae50[7]
Enterococcus faecalis19.1[8]
LevofloxacinEnterococcus faecalis8.49[8]
GatifloxacinEnterococcus faecalis4.24[8]
MoxifloxacinEscherichia coli1.0 (for decatenation)[9]
GemifloxacinStaphylococcus aureus0.25[10]

Table 2: IC50 Values of Various Fluoroquinolones against Bacterial DNA Gyrase

FluoroquinoloneBacterial SpeciesDNA Gyrase IC50 (µg/mL)Reference
CiprofloxacinStaphylococcus aureus9.15 - 61.7[5][6]
Streptococcus pneumoniae50[7]
Enterococcus faecalis27.8[8]
SparfloxacinStaphylococcus aureus17.6[5]
Streptococcus pneumoniae20[7]
Enterococcus faecalis25.7[8]
LevofloxacinEnterococcus faecalis28.1[8]
GatifloxacinEnterococcus faecalis5.60[8]
MoxifloxacinEscherichia coli27.5 (for supercoiling)[9]
GemifloxacinStaphylococcus aureus0.31[10]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibition of bacterial topoisomerase IV by compounds like balofloxacin.

Topoisomerase IV Decatenation Assay

This assay measures the ability of topoisomerase IV to separate catenated (interlinked) DNA circles, typically kinetoplast DNA (kDNA), into individual minicircles. Inhibition of this activity is observed as a decrease in the amount of released minicircles.

Materials:

  • Purified bacterial topoisomerase IV enzyme

  • Kinetoplast DNA (kDNA) substrate

  • 5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.9, 500 mM KCl, 50 mM MgCl₂, 2.5 mM DTT, 2.5 mM ATP, 125 µg/mL BSA)

  • Stop Solution/Loading Dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Test compound (Balofloxacin) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare a reaction mixture on ice containing the 5X assay buffer, kDNA, and sterile distilled water to the desired final volume.

  • Add the test compound (balofloxacin) at various concentrations to the reaction tubes. Include a no-drug control and a no-enzyme control.

  • Initiate the reaction by adding the purified topoisomerase IV enzyme to each tube (except the no-enzyme control).

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reactions by adding the stop solution/loading dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the catenated kDNA from the decatenated minicircles. The large kDNA network remains in the well, while the smaller minicircles migrate into the gel.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Quantify the amount of decatenated minicircles in each lane to determine the extent of inhibition and calculate the IC50 value.

Topoisomerase IV-mediated DNA Cleavage Assay

This assay is designed to detect the formation of the stabilized cleavage complex induced by fluoroquinolones. The principle is that the drug traps the enzyme covalently bound to the DNA. Subsequent treatment with a denaturing agent (like SDS) and a protease results in double-strand breaks in the DNA, which can be visualized by a shift from supercoiled plasmid DNA to linear DNA on an agarose gel.

Materials:

  • Purified bacterial topoisomerase IV enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 5X Assay Buffer (similar to the decatenation assay, but ATP may be omitted)

  • Test compound (Balofloxacin)

  • Sodium Dodecyl Sulfate (SDS) solution (e.g., 10%)

  • Proteinase K

  • Stop Solution/Loading Dye

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare a reaction mixture on ice containing the 5X assay buffer, supercoiled plasmid DNA, and sterile distilled water.

  • Add the test compound (balofloxacin) at various concentrations to the reaction tubes. Include appropriate controls.

  • Add the purified topoisomerase IV enzyme to initiate the reaction.

  • Incubate at 37°C for a specified time (e.g., 30 minutes) to allow the formation of the cleavage complex.

  • Add SDS to a final concentration of 1% to denature the enzyme.

  • Add Proteinase K to digest the topoisomerase IV that is covalently attached to the DNA. Incubate at a suitable temperature (e.g., 50°C for 1 hour).

  • Stop the reaction by adding the stop solution/loading dye.

  • Analyze the DNA products by agarose gel electrophoresis.

  • Stain the gel and visualize the bands. An increase in the linear form of the plasmid DNA with increasing drug concentration indicates the stabilization of the cleavage complex.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the signaling pathway of balofloxacin's action and the workflows of the key experimental protocols.

Balofloxacin_Mechanism cluster_Cell Bacterial Cell Balofloxacin Balofloxacin CellWall Cell Wall/ Membrane Balofloxacin->CellWall Entry TopoisomeraseIV_DNA Topoisomerase IV-DNA Complex CellWall->TopoisomeraseIV_DNA Interaction CleavageComplex Ternary Cleavage Complex TopoisomeraseIV_DNA->CleavageComplex Stabilization DSB Double-Strand Breaks CleavageComplex->DSB Replication Fork Collision SOS SOS Response DSB->SOS Induction CellDeath Cell Death SOS->CellDeath Overwhelmed Repair

Caption: Balofloxacin's mechanism of action within a bacterial cell.

Decatenation_Assay cluster_Workflow Topoisomerase IV Decatenation Assay Workflow Start Prepare Reaction Mix (Buffer, kDNA) AddDrug Add Balofloxacin (Varying Concentrations) Start->AddDrug AddEnzyme Add Topoisomerase IV AddDrug->AddEnzyme Incubate Incubate at 37°C AddEnzyme->Incubate StopReaction Stop Reaction (Loading Dye) Incubate->StopReaction Gel Agarose Gel Electrophoresis StopReaction->Gel Visualize Stain and Visualize (UV Light) Gel->Visualize Analyze Quantify Decatenated Minicircles (IC50) Visualize->Analyze

Caption: Workflow for the Topoisomerase IV decatenation assay.

Cleavage_Assay cluster_Workflow Topoisomerase IV DNA Cleavage Assay Workflow Start Prepare Reaction Mix (Buffer, Supercoiled Plasmid) AddDrug Add Balofloxacin (Varying Concentrations) Start->AddDrug AddEnzyme Add Topoisomerase IV AddDrug->AddEnzyme Incubate Incubate at 37°C AddEnzyme->Incubate Denature Add SDS Incubate->Denature Digest Add Proteinase K Denature->Digest Gel Agarose Gel Electrophoresis Digest->Gel Visualize Stain and Visualize (UV Light) Gel->Visualize Analyze Observe Linearized Plasmid DNA Visualize->Analyze

References

Methodological & Application

Application Notes and Protocols: Chemical Synthesis and Purification of Balofloxacin Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis and purification of Balofloxacin dihydrate, a third-generation fluoroquinolone antibiotic. The synthesis section outlines a modern and efficient method utilizing an ionic liquid as both a solvent and a catalyst, promoting a green chemistry approach. The purification protocol details a recrystallization procedure to obtain high-purity this compound suitable for pharmaceutical research and development. Quantitative data from the synthesis and purification are presented in a clear, tabular format for easy reference. Additionally, visual diagrams of the synthesis pathway and purification workflow are provided to enhance understanding of the processes.

Introduction

Balofloxacin is a potent, broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication.[1] This mechanism of action makes it effective against a wide range of Gram-positive and Gram-negative bacteria. The dihydrate form of Balofloxacin is often used in clinical applications.[2] The synthesis of Balofloxacin has evolved to include more environmentally friendly methods, such as the use of ionic liquids, which can improve reaction conditions and product yield while reducing the reliance on volatile organic solvents.[2][3] This protocol focuses on a high-yield synthesis and a robust purification method to obtain this compound of high purity.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of a quinolone core with a piperidine side chain. The following protocol is based on a method employing an ionic liquid, which has been shown to provide high yields and purity.[2]

Synthesis Pathway

Balofloxacin_Synthesis A 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8- methoxy-4-oxo-3-quinoline borodiethyl ester F Crude Balofloxacin Complex A->F B 3-methylaminopiperidine dihydrochloride B->F C Ionic Liquid (Solvent & Catalyst) C->F Reaction Medium D Triethylamine D->F Base E 50-60°C, 6-8h E->F Conditions G Addition of Water F->G H pH adjustment to 9 (20% Acetic Acid) G->H I Stirring (2h) H->I J Filtration I->J K Crude Balofloxacin J->K

Figure 1: Chemical synthesis workflow for Balofloxacin.

Experimental Protocol

Materials:

  • 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline borodiethyl ester

  • 3-methylaminopiperidine dihydrochloride

  • Triethylamine

  • Ionic liquid (e.g., a suitable imidazolium or pyridinium-based ionic liquid)

  • 25% Sodium hydroxide solution

  • 20% Acetic acid solution

  • Water

  • Ethyl acetate

Procedure:

  • To a reaction vessel, add 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline borodiethyl ester, 3-methylaminopiperidine dihydrochloride, triethylamine, and the ionic liquid.[2]

  • Heat the reaction mixture to 50-60°C and stir for 6-8 hours.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a developing solvent of C₂H₅OH:NH₃·H₂O (5:1). The reaction is complete when the starting materials are consumed (Rf of Balofloxacin is approximately 0.36).[2]

  • Add a 25% mass concentration of sodium hydroxide solution and heat to 80°C with stirring to complete the hydrolysis. Monitor by TLC.[2]

  • After the reaction is complete, add 370 mL of water to the reaction solution.[2]

  • Stir the mixture and adjust the pH to 9 using a 20% acetic acid solution.[2]

  • Continue stirring for 2 hours, which should result in the precipitation of the crude product.[2]

  • Filter the precipitate and wash it sequentially with water and ethyl acetate.[2]

  • Dry the resulting off-white powdery solid under a vacuum to obtain the crude Balofloxacin.[2]

Purification of this compound

The crude Balofloxacin is purified by recrystallization to yield the final dihydrate product with high purity.

Purification Workflow

Purification_Workflow cluster_start Starting Material cluster_dissolution Recrystallization cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation cluster_drying Drying cluster_final Final Product A Crude Balofloxacin B Dissolve in Ethanol/Water (1:1, v/v) at reflux A->B C Filter while hot to remove insoluble impurities B->C D Cool the filtrate to allow crystallization C->D E Filter the crystals D->E F Wash with cold Ethanol/Water E->F G Dry under vacuum F->G H Pure this compound G->H

Figure 2: Purification workflow for this compound.

Experimental Protocol

Materials:

  • Crude Balofloxacin

  • Ethanol

  • Deionized water

Procedure:

  • Take the crude Balofloxacin solid and dissolve it in a 1:1 (v/v) mixture of ethanol and water at reflux.[2][4] Other reported ratios of ethanol to water, such as 5-7 : 3-5, can also be effective.[4]

  • Once the crude product is completely dissolved, if any insoluble impurities are observed, perform a hot filtration.

  • Allow the clear filtrate to cool down slowly to room temperature, and then further cool in an ice bath to facilitate crystallization.

  • Collect the precipitated off-white powdery solid by filtration.[4]

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified product under a vacuum to obtain this compound.[2]

Data Presentation

The following table summarizes the quantitative data obtained from the synthesis and purification of this compound as reported in the cited literature.

ParameterValueReference
Synthesis Yield (Crude) Not explicitly stated, but final yield is high[2]
Final Yield (Purified) 93.82%[2]
Purity (HPLC) 99.78% (area normalization)[2]
Melting Point 121-123°C[2]
Appearance Off-white powdery solid[2]
Elemental Analysis (C) Measured: 56.59%, Calculated: 56.46%[2]
Elemental Analysis (H) Measured: 6.65%, Calculated: 6.63%[2]
Elemental Analysis (N) Measured: 9.84%, Calculated: 9.88%[2]
Elemental Analysis (F) Measured: 4.40%, Calculated: 4.47%[2]

Conclusion

The provided protocols for the synthesis and purification of this compound offer a comprehensive guide for researchers and professionals in drug development. The use of an ionic liquid in the synthesis presents a green and efficient alternative to traditional methods, resulting in a high yield and purity of the final product. The detailed experimental steps, coupled with quantitative data and visual workflows, should enable the successful replication of this process in a laboratory setting. The high purity of the obtained this compound makes it suitable for further investigation and formulation development.

References

Validated RP-HPLC Method for the Quantification of Balofloxacin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the quantitative determination of Balofloxacin using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The information is compiled from various validated methods and is intended to guide researchers in establishing a robust analytical procedure for Balofloxacin in bulk drug and pharmaceutical dosage forms.

Introduction

Balofloxacin is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its chemical name is 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[3-(methylamino)-1-piperidinyl]-4-oxo-3-quinoline carboxylic acid.[2] Accurate and reliable quantification of Balofloxacin is crucial for quality control during drug manufacturing and for pharmacokinetic studies. RP-HPLC is a widely used technique for this purpose due to its high specificity, sensitivity, and accuracy.

Chemical Structure of Balofloxacin

  • Molecular Formula: C₂₀H₂₄FN₃O₄[3]

  • Molecular Weight: 389.42 g/mol [4]

Comparative Summary of Validated RP-HPLC Methods

The following tables summarize the key parameters from several validated RP-HPLC methods for Balofloxacin quantification, providing an easy comparison for method selection and development.

Table 1: Chromatographic Conditions

ParameterMethod 1[2]Method 2[5]Method 3[6]Method 4[7]Method 5[8]
Stationary Phase (Column) Hypersil BDS C18 (150x4.6 mm, 5µm)WELCHROM C18 (250x4.6mm, 5µm)Zodiac C18 (150 mm x 4.6 mm; 5µ)C18 (4.6 x 150mm, 4.5μm)Phenomenex ODS (250 x 4.6mm, 5µm)
Mobile Phase Phosphate buffer (pH 2.5) : Acetonitrile (70:30 v/v)Phosphate buffer : Acetonitrile (70:30% v/v), pH 3.10.01M KH₂PO₄ : Acetonitrile (40:60 v/v), pH 6.5Acetonitrile : Phosphate buffer (pH 5.0) (50:50 v/v)Methanol : Phosphate buffer (pH 6.8) (70:30)
Flow Rate 1.0 ml/min1.0 ml/min1.0 ml/min1.0 ml/min1.0 ml/min
Detection Wavelength 293 nm293 nm293 nm249 nm298 nm
Retention Time 4.097 min6.253 minNot SpecifiedNot Specified3.67 min
Diluent Methanol : Water (80:20)Not SpecifiedMobile PhaseNot SpecifiedMethanol

Table 2: Method Validation Parameters

ParameterMethod 1[2]Method 2[5]Method 3[6]Method 4[7]Method 5[8]
Linearity Range (µg/ml) 10-1501-1010-6010-605-100
Correlation Coefficient (r²) 0.9990.9990.99990.99990.9998
Accuracy (% Recovery) Not SpecifiedNot SpecifiedHigh recovery values98-102%99.280 – 101.524%
Precision (%RSD) Not SpecifiedNot Specified< 2%< 2%< 1.5% (Intraday), < 1.2% (Interday)
Limit of Detection (LOD) 0.16 µg/mlNot SpecifiedNot Specified0.210 µg/ml90 ng/ml
Limit of Quantification (LOQ) 0.53 µg/mlNot SpecifiedNot Specified0.637 µg/ml273 ng/ml

Experimental Protocols

This section provides a generalized protocol based on the commonly employed parameters from the cited methods. Researchers should optimize these conditions based on their specific instrumentation and requirements.

Preparation of Solutions

a) Mobile Phase Preparation (Example based on Method 1):

  • Prepare a phosphate buffer by dissolving a suitable amount of potassium dihydrogen phosphate in HPLC grade water to a desired concentration (e.g., 25 mM).[2]

  • Adjust the pH of the buffer to 2.5 using 0.1M orthophosphoric acid.[2]

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Prepare the mobile phase by mixing the filtered phosphate buffer and acetonitrile in a ratio of 70:30 (v/v).

  • Degas the mobile phase by sonication for 10-15 minutes.

b) Standard Stock Solution Preparation (1000 µg/ml):

  • Accurately weigh 100 mg of Balofloxacin reference standard and transfer it to a 100 ml volumetric flask.

  • Dissolve the standard in a suitable diluent (e.g., Methanol:Water 80:20 v/v).[2]

  • Make up the volume to 100 ml with the diluent and sonicate for 10 minutes to ensure complete dissolution.

c) Preparation of Working Standard Solutions:

  • From the standard stock solution, prepare a series of working standard solutions by appropriate dilutions with the diluent to cover the desired concentration range (e.g., 10-150 µg/ml).[2]

d) Sample Preparation (from Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of Balofloxacin and transfer it to a 100 ml volumetric flask.

  • Add about 70 ml of diluent and sonicate for 15 minutes to ensure complete extraction of the drug.

  • Make up the volume to 100 ml with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few ml of the filtrate.

  • Further dilute the filtered solution with the diluent to obtain a final concentration within the linearity range of the method.

Chromatographic Analysis
  • Set up the HPLC system with the chosen column and chromatographic conditions (refer to Table 1).

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solutions in triplicate to establish the calibration curve.

  • Inject the sample solutions in triplicate.

  • Record the chromatograms and measure the peak areas.

Data Analysis
  • Construct a calibration curve by plotting the mean peak area against the concentration of the standard solutions.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Calculate the concentration of Balofloxacin in the sample solutions using the regression equation.

  • Calculate the percentage purity or the amount of drug in the dosage form.

Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.

G start Method Development validation Method Validation start->validation specificity Specificity validation->specificity linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod LOD validation->lod loq LOQ validation->loq robustness Robustness validation->robustness system_suitability System Suitability validation->system_suitability end Validated Method specificity->end linearity->end accuracy->end precision->end lod->end loq->end robustness->end system_suitability->end

Caption: Workflow for Analytical Method Validation.

Relationship of Key Validation Parameters

The diagram below illustrates the logical relationship between fundamental validation parameters.

G Linearity Linearity Range Range Range Interval of Quantification Linearity->Range defines Accuracy Accuracy Nearness to true value Precision Precision Repeatability Intermediate Precision Reproducibility LOQ LOQ Lowest Quantifiable Amount Precision->LOQ determines Range->Accuracy requires Range->Precision requires LOD LOD Lowest Detectable Amount LOQ->LOD related to

Caption: Interrelationship of HPLC Validation Parameters.

References

Application Notes & Protocols for UV Spectrophotometric Analysis of Balofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for the determination of Balofloxacin in bulk and pharmaceutical dosage forms using UV-Visible spectrophotometry. This cost-effective and straightforward analytical method is crucial for quality control and routine analysis in the pharmaceutical industry.

Introduction

Balofloxacin is a fourth-generation fluoroquinolone antibacterial agent with a broad spectrum of activity against both gram-positive and gram-negative bacteria.[1][2] Its chemical name is 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylaminopiperidin-1-yl)-4-oxoquinoline-3-carboxylic acid.[2][3] Accurate and reliable analytical methods are essential for determining the amount of Balofloxacin in pharmaceutical formulations. UV-Visible spectrophotometry offers a simple, rapid, and cost-effective alternative to more complex techniques like HPLC.[1]

Principle of the Method

The fundamental principle behind this method is the measurement of the absorbance of a Balofloxacin solution at a specific wavelength in the UV region. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte in the solution. By preparing a series of standard solutions of known concentrations and measuring their absorbance, a calibration curve can be constructed. The concentration of Balofloxacin in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Quantitative Data Summary

Several UV spectrophotometric methods have been developed and validated for the determination of Balofloxacin. The key parameters from these methods are summarized in the tables below for easy comparison.

Table 1: Method Parameters for Balofloxacin Determination

Solvent/Reagentλmax (nm)Linearity Range (µg/mL)Correlation Coefficient (R²)Reference
0.1N Hydrochloric Acid & 1% w/v Ferrous Sulphate35710 - 1000.9992[3]
0.1N Sodium Hydroxide2901 - 9-[1]
Distilled Water28610 - 500.9999[4]
Methanol2982 - 10-[2]

Table 2: Validation Parameters for Balofloxacin Determination

Solvent/ReagentAccuracy (% Recovery)LOD (µg/mL)LOQ (µg/mL)Reference
0.1N Hydrochloric Acid & 1% w/v Ferrous Sulphate99.02 - 101.65--[3]
0.1N Sodium Hydroxide---[1]
Distilled Water-1.384.11[4][5]
MethanolNear 100%--[2]

Experimental Protocols

This section provides detailed methodologies for the UV spectrophotometric determination of Balofloxacin based on published methods.

Protocol 1: Analysis using 0.1N Sodium Hydroxide

This protocol is based on the method described by Malathi et al.[1]

1. Materials and Reagents:

  • Balofloxacin reference standard

  • 0.1N Sodium Hydroxide (NaOH) solution

  • Analytical grade reagents

  • Double beam UV-Visible spectrophotometer with matched quartz cuvettes (1 cm path length)

2. Preparation of Standard Stock Solution:

  • Accurately weigh 10 mg of Balofloxacin reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve the standard in a small amount of 0.1N NaOH and then dilute to the mark with the same solvent to obtain a concentration of 100 µg/mL.

3. Preparation of Working Standard Solutions:

  • From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 1 to 9 µg/mL by appropriate dilution with 0.1N NaOH.

4. Preparation of Sample Solution (from Tablets):

  • Weigh and powder 20 Balofloxacin tablets.

  • Accurately weigh a quantity of the powder equivalent to 100 mg of Balofloxacin and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of 0.1N NaOH and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Dilute to the mark with 0.1N NaOH and filter the solution through a suitable filter paper.

  • From the filtered solution, make an appropriate dilution with 0.1N NaOH to obtain a final concentration within the linearity range (1-9 µg/mL).

5. Spectrophotometric Measurement:

  • Set the spectrophotometer to scan the UV spectrum from 400 to 200 nm.

  • Use 0.1N NaOH as the blank.

  • Record the absorbance of each working standard solution and the sample solution at the wavelength of maximum absorbance (λmax), which is approximately 290 nm.[1]

6. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their respective concentrations.

  • Determine the concentration of Balofloxacin in the sample solution from the calibration curve using the measured absorbance.

  • Calculate the amount of Balofloxacin in the tablet formulation.

Protocol 2: Analysis using Distilled Water

This protocol is based on the method described by Krishna Kishore Ch, et al.[4]

1. Materials and Reagents:

  • Balofloxacin reference standard

  • Distilled water

  • UV-Visible spectrophotometer

2. Preparation of Standard Stock Solution:

  • Accurately weigh 100 mg of Balofloxacin reference standard and dissolve it in 100 mL of distilled water in a volumetric flask to get a concentration of 1 mg/mL.[4]

3. Preparation of Working Standard Solutions:

  • From the stock solution, prepare a series of dilutions with distilled water to obtain concentrations ranging from 10 to 50 µg/mL.[4]

4. Preparation of Sample Solution (from Tablets):

  • Weigh and finely powder 20 tablets.

  • Transfer an amount of powder equivalent to 100 mg of Balofloxacin into a 100 mL volumetric flask.[4]

  • Add distilled water, sonicate to dissolve, and then dilute to the mark with distilled water.[4]

  • Filter the solution and further dilute it to a concentration within the working range of 10-50 µg/mL.[4]

5. Spectrophotometric Measurement:

  • Scan the prepared solutions in the UV region from 200-400 nm against a distilled water blank.

  • The wavelength of maximum absorbance (λmax) will be approximately 286 nm.[4]

  • Record the absorbance of the standard and sample solutions at 286 nm.[4]

6. Data Analysis:

  • Plot a calibration curve of absorbance versus concentration for the standard solutions.

  • Determine the concentration of Balofloxacin in the sample solution from the calibration curve.

  • Calculate the drug content in the tablets.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the method validation process.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_std Prepare Standard Stock Solution prep_work_std Prepare Working Standard Solutions prep_std->prep_work_std measure_abs Measure Absorbance (at λmax) prep_work_std->measure_abs prep_sample Prepare Sample Solution prep_sample->measure_abs set_spectro Set Spectrophotometer (Wavelength Scan) set_spectro->measure_abs plot_calib Plot Calibration Curve measure_abs->plot_calib det_conc Determine Sample Concentration plot_calib->det_conc calc_content Calculate Drug Content det_conc->calc_content

Caption: Experimental Workflow for Balofloxacin Determination.

method_validation cluster_validation Method Validation Parameters (ICH Guidelines) linearity Linearity validation_core Validated Analytical Method linearity->validation_core accuracy Accuracy (% Recovery) accuracy->validation_core precision Precision (Repeatability & Intermediate) precision->validation_core lod Limit of Detection (LOD) lod->validation_core loq Limit of Quantification (LOQ) loq->validation_core specificity Specificity specificity->validation_core

Caption: Logical Relationship for Method Validation.

References

Application Note: Preparation of Balofloxacin Dihydrate Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Balofloxacin is a fluoroquinolone antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria. For in vitro research and drug development applications, it is essential to prepare accurate and stable stock solutions. Dimethyl sulfoxide (DMSO) is a common aprotic solvent used for this purpose due to its ability to dissolve a wide range of organic molecules. This document provides a detailed protocol for the preparation, handling, and storage of Balofloxacin dihydrate stock solutions in DMSO.

Compound Data and Solubility

Summarized below are the key physical and chemical properties of this compound. Adherence to the solubility limits is crucial for preparing homogeneous stock solutions. It is recommended to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound[1].

PropertyValueReference
Chemical Name 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-(methylamino)piperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid dihydrate[2]
Molecular Formula C₂₀H₂₈FN₃O₆[1][2]
Molecular Weight 425.45 g/mol [1][3][4]
CAS Number 151060-21-8[1][2][3]
Appearance White to light yellow crystalline powder[5]
Solubility in DMSO ≥ 2 mg/mL (4.7 mM)[1]
Purity >98% (batch-specific)[2]

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol details the steps to prepare 1 mL of a 10 mM this compound stock solution in DMSO. Adjust calculations accordingly for different desired concentrations or volumes.

2.1. Materials and Equipment

  • This compound powder (CAS: 151060-21-8)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettors and appropriate sterile tips

  • Vortex mixer

  • Optional: Water bath or sonicator

2.2. Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle this compound powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.

  • DMSO is readily absorbed through the skin and can carry dissolved substances with it. Avoid direct contact.

2.3. Calculation

To prepare a stock solution of a specific molarity, use the following formula:

Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

  • Example for 1 mL of 10 mM stock solution:

    • Mass (mg) = 10 mM x 1 mL x 425.45 g/mol / 1000

    • Mass (mg) = 4.25 mg

2.4. Step-by-Step Procedure

  • Weighing: Accurately weigh 4.25 mg of this compound powder using an analytical balance and transfer it into a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the powder.

  • Dissolution: Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

  • Solubilization Assistance (if needed): If the compound does not fully dissolve, gentle warming in a water bath (up to 45°C) or brief sonication can be used to aid dissolution[3]. Visually inspect the solution to ensure no particulates are present.

  • Storage: Once fully dissolved, the stock solution is ready for use or storage.

Workflow Diagram

The following diagram illustrates the logical flow for preparing the this compound stock solution.

G cluster_prep Preparation cluster_storage Storage start Start calc Calculate Required Mass (e.g., 4.25 mg for 1 mL of 10 mM) start->calc weigh Weigh this compound calc->weigh add_dmso Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve check Solution Homogeneous? dissolve->check assist Apply Gentle Heat or Sonication check->assist No ready Stock Solution Ready check->ready Yes assist->dissolve aliquot Aliquot into smaller volumes ready->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution in DMSO.

Stability and Storage

Proper storage is critical to maintain the stability and efficacy of the this compound stock solution. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes[1][3].

Storage TemperatureShelf LifeReference
-20°C Up to 1 year[1][6]
-80°C Up to 2 years[1][6]
4°C (Short-term) Up to 1 week (for frequent use)[3]

Store all aliquots in a dry, dark environment. Before use, thaw the required aliquot at room temperature and ensure it is completely dissolved before adding to experimental media.

References

Balofloxacin dihydrate solubility profile in common lab solvents.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balofloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The dihydrate form is a common state for this active pharmaceutical ingredient (API). Understanding the solubility profile of balofloxacin dihydrate in common laboratory solvents is crucial for various stages of drug development, including formulation design, in vitro assay development, and pharmacokinetic studies. This application note provides a summary of the solubility of this compound in several common laboratory solvents and a detailed protocol for its determination.

Solubility Profile of this compound

The solubility of this compound has been determined in a range of common laboratory solvents. The quantitative data is summarized in the table below. It is important to note that solubility can be influenced by factors such as temperature and pH.

Table 1: Solubility of this compound in Common Laboratory Solvents at Room Temperature

SolventSolubility (mg/mL)Classification
Dimethyl Sulfoxide (DMSO)2[1]Soluble
Ethanol2[1]Soluble
MethanolNot QuantifiedSlightly Soluble
WaterNot QuantifiedInsoluble[1]

Note: The classifications are based on general solubility definitions. "Slightly Soluble" and "Insoluble" are qualitative descriptors and quantitative values were not available in the searched literature.

Factors Influencing Solubility

The solubility of fluoroquinolones like balofloxacin can be significantly affected by several factors:

  • pH: As ionizable molecules, the solubility of fluoroquinolones is pH-dependent.

  • Temperature: Solubility is generally temperature-dependent, though the specific relationship for this compound is not detailed in the available literature.

  • Polymorphism: Different crystalline forms of a drug can exhibit different solubilities.

  • Presence of other ions: Metal cations can sometimes form complexes with fluoroquinolones, potentially altering their solubility.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[2] This protocol outlines the steps for determining the solubility of this compound.

4.1. Materials

  • This compound powder

  • Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, DMF)

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Analytical balance

4.2. Procedure

  • Preparation of Solvent: Prepare the desired solvents. For aqueous solubility, use purified water or appropriate buffer solutions.

  • Addition of Excess Solid: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Centrifuge the samples to further separate the solid from the supernatant.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the aliquot using a syringe filter.

  • Analysis: Quantify the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standards of known concentrations.

  • Data Reporting: Express the solubility in mg/mL or other appropriate units. The experiment should be performed in triplicate to ensure reproducibility.

Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

G Figure 1: Shake-Flask Solubility Determination Workflow A Add excess this compound to solvent B Equilibrate on shaker (e.g., 24-48h at 25°C) A->B C Separate solid and liquid phases (Centrifugation/Settling) B->C D Filter supernatant C->D E Analyze concentration (HPLC/UV-Vis) D->E F Report solubility (mg/mL) E->F

Caption: Workflow for determining the equilibrium solubility of this compound using the shake-flask method.

Diagram 2: Factors Affecting this compound Solubility

G Figure 2: Factors Influencing Solubility Solubility This compound Solubility pH pH of the medium pH->Solubility Temp Temperature Temp->Solubility Poly Polymorphism Poly->Solubility Ions Presence of other ions Ions->Solubility

Caption: Key physicochemical factors that can influence the solubility of this compound.

References

Application Notes and Protocols: Balofloxacin for Uncomplicated Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Balofloxacin in the treatment of uncomplicated urinary tract infections (UTIs). This document includes a summary of clinical trial data, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and development.

Introduction

Balofloxacin is a fluoroquinolone antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[2][3] Balofloxacin is indicated for the treatment of uncomplicated UTIs, such as cystitis.[4]

Clinical Efficacy and Safety

Clinical studies have demonstrated the efficacy and safety of Balofloxacin in treating uncomplicated UTIs. It has been shown to be as effective as other fluoroquinolones like Ofloxacin and Levofloxacin, with a favorable safety profile.

Data Summary

The following tables summarize the quantitative data from comparative clinical trials involving Balofloxacin for the treatment of uncomplicated UTIs.

Table 1: Comparative Efficacy of Balofloxacin and Ofloxacin in Uncomplicated UTIs [5]

OutcomeBalofloxacin (100mg twice daily)Ofloxacin (200mg twice daily)
Bacteriological Efficacy Rate 83.9% (99/118)88.4% (61/69)
Clinical Success Rate 99.2%95.7%
Drug-Related Adverse Event Rate Significantly lower than Ofloxacin (p=0.031)-

Table 2: Comparative Efficacy and Safety of Balofloxacin and Levofloxacin in Acute Uncomplicated UTIs [6]

OutcomeBalofloxacin (100mg BID)Levofloxacin (500mg OD)
Clinical Cure Rate 82.54%85.71%
Clinical Effective Rate 96.83%98.21%
Bacteriological Clearance Rate 94.91%98.11%
Adverse Drug Reaction (ADR) Incidence Rate 3.17%16.07%

Mechanism of Action

Balofloxacin, like other fluoroquinolones, targets bacterial DNA synthesis.[1][3] It inhibits DNA gyrase, which is crucial for relieving the torsional strain during DNA replication and transcription by introducing negative supercoils into the DNA.[2][3] By inhibiting this enzyme, Balofloxacin prevents the relaxation of supercoiled DNA, halting DNA synthesis.[2][3] Additionally, it inhibits topoisomerase IV, an enzyme that plays a key role in the separation of interlinked daughter DNA molecules following replication.[2][3] This dual inhibition disrupts essential bacterial processes, leading to cell death.

Balofloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell Bacterial_DNA Bacterial DNA DNA_Replication DNA Replication & Transcription Bacterial_DNA->DNA_Replication DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV Topoisomerase IV Cell_Division Cell Division Topoisomerase_IV->Cell_Division Enables DNA_Replication->Cell_Division Cell_Death Bacterial Cell Death Balofloxacin Balofloxacin Balofloxacin->DNA_Gyrase Inhibits Balofloxacin->Topoisomerase_IV Inhibits

Mechanism of action of Balofloxacin.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Balofloxacin against Uropathogens

This protocol outlines the broth microdilution method for determining the MIC of Balofloxacin against common uropathogens.

1. Materials:

  • Balofloxacin analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Uropathogen isolates (e.g., Escherichia coli, Klebsiella pneumoniae)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the uropathogen.

  • Suspend the colonies in sterile saline or CAMHB.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm.

  • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Balofloxacin Dilutions:

  • Prepare a stock solution of Balofloxacin in a suitable solvent (e.g., sterile distilled water, with the addition of NaOH if necessary for solubility) at a concentration of 1000 µg/mL.

  • Perform serial two-fold dilutions of the Balofloxacin stock solution in CAMHB in the 96-well microtiter plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

4. Inoculation and Incubation:

  • Add 50 µL of the diluted Balofloxacin solutions to the corresponding wells of the microtiter plate.

  • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • Following incubation, visually inspect the wells for turbidity.

  • The MIC is defined as the lowest concentration of Balofloxacin that completely inhibits visible growth of the organism.

MIC_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Balofloxacin_Dilution Prepare Serial Dilutions of Balofloxacin Balofloxacin_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_Results Visually Inspect for Growth Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Workflow for MIC determination.

Protocol 2: Clinical Trial for Balofloxacin in Uncomplicated UTIs

This protocol outlines a randomized, controlled clinical trial to evaluate the efficacy and safety of Balofloxacin for the treatment of uncomplicated UTIs.

1. Study Design:

  • A prospective, randomized, double-blind, active-controlled, multicenter study.

2. Patient Population:

  • Adult women (18-65 years of age) with symptoms of acute uncomplicated cystitis.

3. Inclusion Criteria:

  • Presence of at least two of the following symptoms: dysuria, urinary frequency, urinary urgency, suprapubic pain.

  • Positive urine dipstick for leukocyte esterase and/or nitrites.

  • Urine culture with a uropathogen count of ≥10³ CFU/mL.

  • Willingness to provide written informed consent.

4. Exclusion Criteria:

  • Complicated UTI (e.g., signs of pyelonephritis, male gender, pregnancy, known anatomical or functional abnormalities of the urinary tract).

  • Known hypersensitivity to fluoroquinolones.

  • Use of other antimicrobial agents within the last 72 hours.

  • Indwelling urinary catheter.

5. Treatment Arms:

  • Test Arm: Balofloxacin 100 mg orally twice daily for 5 days.

  • Control Arm: Comparator antibiotic (e.g., Ofloxacin 200 mg orally twice daily or Levofloxacin 500 mg orally once daily) for 5 days.

6. Study Procedures:

  • Screening/Baseline (Day 1): Obtain informed consent, assess eligibility, perform physical examination, collect urine for dipstick analysis and culture, and randomize patient to a treatment arm. Dispense study medication.

  • End of Treatment (Day 6-8): Assess clinical symptoms and adverse events.

  • Test of Cure (Day 10-14): Assess clinical symptoms, collect urine for culture (microbiological assessment), and record any adverse events.

  • Follow-up (Day 28-35): Assess for recurrence of symptoms and late-onset adverse events.

7. Endpoints:

  • Primary Endpoint: Overall success rate at the Test of Cure visit, defined as both clinical cure (resolution of initial signs and symptoms) and microbiological eradication (pathogen count <10³ CFU/mL in urine culture).

  • Secondary Endpoints:

    • Clinical cure rate at the Test of Cure visit.

    • Microbiological eradication rate at the Test of Cure visit.

    • Incidence and severity of adverse events.

    • Recurrence rate at the Follow-up visit.

8. Statistical Analysis:

  • The primary analysis will be a non-inferiority comparison of the overall success rates between the Balofloxacin and control arms.

  • The analysis will be performed on both the intent-to-treat (ITT) and per-protocol (PP) populations.

  • Chi-square or Fisher's exact test will be used to compare categorical variables, and t-tests or Mann-Whitney U tests will be used for continuous variables.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Visit Baseline Visit (Day 1) - Clinical Assessment - Urine Sample Collection Informed_Consent->Baseline_Visit Randomization Randomization Baseline_Visit->Randomization Treatment_Balofloxacin Treatment Arm: Balofloxacin (5 days) Randomization->Treatment_Balofloxacin Arm A Treatment_Control Control Arm: Comparator (5 days) Randomization->Treatment_Control Arm B End_of_Treatment_Visit End of Treatment Visit (Day 6-8) Treatment_Balofloxacin->End_of_Treatment_Visit Treatment_Control->End_of_Treatment_Visit Test_of_Cure_Visit Test of Cure Visit (Day 10-14) - Clinical & Microbiological Assessment End_of_Treatment_Visit->Test_of_Cure_Visit Follow_up_Visit Follow-up Visit (Day 28-35) Test_of_Cure_Visit->Follow_up_Visit Data_Analysis Data Analysis (Efficacy & Safety) Follow_up_Visit->Data_Analysis

Workflow for a clinical trial.

Conclusion

Balofloxacin is a potent fluoroquinolone antibiotic with proven efficacy and a favorable safety profile for the treatment of uncomplicated urinary tract infections. The provided protocols for in vitro susceptibility testing and clinical trial design offer a framework for further investigation and development of this compound. Researchers and drug development professionals can utilize this information to design robust studies and contribute to the understanding of Balofloxacin's role in managing UTIs.

References

Troubleshooting & Optimization

Balofloxacin Dihydrate Stability Under Hydrolytic Stress Conditions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the hydrolytic stability of balofloxacin dihydrate. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the general hydrolytic stability profile of this compound?

A1: this compound is generally stable under neutral and alkaline (basic) conditions.[1][2][3][4] However, it undergoes degradation under acidic conditions.[1][2][3][4]

Q2: Under which specific acidic conditions is this compound most unstable?

A2: Studies have shown that the degradation of balofloxacin is most significant in strong acidic conditions and at elevated temperatures. The highest degradation rate has been observed in 2.0 N HCl at 75°C.[2][3][4]

Q3: What is the kinetic order of the hydrolytic degradation of balofloxacin in acidic media?

A3: The hydrolytic degradation of balofloxacin in acidic conditions follows first-order kinetics.[2][3][4]

Q4: Are there any known degradation products of balofloxacin under hydrolytic stress?

A4: Yes, under acidic hydrolytic stress, a primary degradation product is formed.[1][2][3][4] This degradant can be effectively separated and quantified using a suitable stability-indicating HPLC method.

Q5: Is this compound susceptible to other types of degradation?

A5: Besides hydrolysis, balofloxacin has been shown to be susceptible to oxidative degradation.[5][6][7] It is reported to be stable under photolytic and neutral degradation conditions.[6]

Troubleshooting Guide

This guide addresses common problems encountered during the hydrolytic stability testing of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent degradation results under the same acidic conditions. 1. Inaccurate pH of the acidic medium.2. Fluctuation in temperature control.3. Variability in the initial concentration of balofloxacin.4. Inconsistent sampling and quenching times.1. Verify the pH of the acidic solution using a calibrated pH meter before each experiment.2. Use a calibrated and stable heating apparatus (e.g., water bath, oven). Monitor the temperature closely throughout the experiment.3. Ensure accurate and precise preparation of the balofloxacin stock and working solutions.4. Standardize the sampling procedure and ensure immediate and effective quenching of the degradation reaction (e.g., by neutralization and dilution in the mobile phase).
Poor separation between balofloxacin and its degradation product in HPLC analysis. 1. Inappropriate mobile phase composition or pH.2. Unsuitable HPLC column.3. Inadequate flow rate.1. Adjust the mobile phase composition, particularly the ratio of organic solvent to aqueous buffer. Optimize the pH of the mobile phase to improve peak shape and resolution. A recommended mobile phase is a mixture of methanol and phosphate buffer (pH 6.8) in a 70:30 ratio.[6][7]2. Use a C18 column, which has been shown to provide good separation.[1][6] Ensure the column is in good condition.3. Optimize the flow rate. A flow rate of 1.0 mL/min is often a good starting point.[6][7]
Appearance of unexpected peaks in the chromatogram. 1. Contamination of the sample, solvent, or glassware.2. Formation of secondary degradation products due to excessive stress.3. Interaction with excipients if using a formulated product.1. Use high-purity solvents and thoroughly clean all glassware. Run a blank to check for contamination.2. Reduce the severity of the stress conditions (e.g., lower the acid concentration or temperature). The goal is to achieve partial degradation (5-20%) to identify the primary degradation pathway.[8]3. If analyzing a formulation, perform forced degradation on the placebo to identify any peaks originating from the excipients.
No degradation observed under acidic conditions. 1. Acid concentration is too low.2. Temperature is not high enough.3. Duration of the study is too short.1. Increase the normality of the acid (e.g., from 0.1 N to 1.0 N or 2.0 N HCl).2. Increase the temperature of the study (e.g., from room temperature to 50°C or 75°C).3. Extend the duration of the stress testing and take samples at later time points.

Data Summary

Table 1: Summary of this compound Stability under Hydrolytic Stress Conditions
Condition Observation Reference
Neutral (Water) Stable[1][6]
Alkaline (e.g., 0.1 N NaOH) Stable[1][4]
Acidic (e.g., 0.1 N to 2.0 N HCl) Degrades, with the rate of degradation increasing with acid strength and temperature.[1][2][3][4]
Table 2: Chromatographic Parameters for Separation of Balofloxacin and its Acid Degradation Product
Parameter Value Reference
Stationary Phase C18 Column[1][6]
Mobile Phase Methanol:Phosphate Buffer (pH 6.8) (70:30 v/v)[6][7]
Flow Rate 1.0 mL/min[6][7]
Detection Wavelength 298 nm[6]
Retention Time (Balofloxacin) ~7.0 min[1][4]
Retention Time (Acid Degradation Product) ~5.7 min[1][4]

Experimental Protocols

Protocol 1: Forced Hydrolysis Study of this compound

Objective: To evaluate the stability of this compound under acidic, alkaline, and neutral hydrolytic conditions.

Materials:

  • This compound pure drug

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Purified water

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Calibrated pH meter

  • Water bath or oven with temperature control

  • HPLC system with UV detector

  • C18 HPLC column

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase) to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

  • Acid Hydrolysis:

    • Pipette a known volume of the balofloxacin stock solution into separate volumetric flasks.

    • Add a specific volume of 1 N HCl to achieve the desired final concentration of balofloxacin (e.g., 100 µg/mL).

    • Keep the flasks at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 8 hours).

    • At predetermined time intervals, withdraw an aliquot, neutralize it with an equivalent amount of 1 N NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • Repeat the procedure described in step 2, but use 0.1 N NaOH instead of 1 N HCl for hydrolysis and 0.1 N HCl for neutralization.

  • Neutral Hydrolysis:

    • Repeat the procedure described in step 2, but use purified water instead of acid or base. No neutralization is required.

  • HPLC Analysis:

    • Analyze the prepared samples using a validated stability-indicating HPLC method (refer to Table 2 for typical parameters).

    • Calculate the percentage of remaining balofloxacin and the formation of any degradation products.

Visualizations

Hydrolytic_Stability_Workflow cluster_preparation Sample Preparation cluster_stress Hydrolytic Stress Conditions cluster_analysis Analysis Stock This compound Stock Solution Acid Acidic (e.g., 1N HCl, 60°C) Stock->Acid Incubation Neutral Neutral (Water, 60°C) Stock->Neutral Incubation Alkaline Alkaline (e.g., 0.1N NaOH, 60°C) Stock->Alkaline Incubation HPLC Stability-Indicating HPLC Analysis Acid->HPLC Sampling & Neutralization Neutral->HPLC Sampling Alkaline->HPLC Sampling & Neutralization Data Data Interpretation (% Degradation, Kinetics) HPLC->Data

Caption: Workflow for assessing this compound hydrolytic stability.

Troubleshooting_Logic Start Poor Peak Resolution in HPLC Q1 Is the mobile phase pH and composition optimized? Start->Q1 A1_Yes Check HPLC Column (Age, Type, Condition) Q1->A1_Yes Yes A1_No Adjust Mobile Phase (Solvent Ratio, pH) Q1->A1_No No Q2 Is the column in good condition? A1_Yes->Q2 A2_Yes Optimize Flow Rate Q2->A2_Yes Yes A2_No Replace Column Q2->A2_No No

Caption: Troubleshooting logic for poor HPLC peak resolution.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Balofloxacin Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Balofloxacin dihydrate.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: this compound is not dissolving in my aqueous buffer.

  • Question: I'm trying to prepare a stock solution of this compound in a standard phosphate buffer (pH 7.4), but it remains as a suspension. What is the expected aqueous solubility?

  • Answer: this compound is classified as a poorly water-soluble drug. Its aqueous solubility is very low, often cited as practically insoluble. In neutral aqueous solutions, you can expect the solubility to be well below 0.1 mg/mL. For instance, the related fluoroquinolone, enrofloxacin, has an aqueous solubility of about 0.146 mg/mL.[1]

Issue 2: Choosing the right solubilization technique.

  • Question: What are the recommended starting points for improving the aqueous solubility of this compound for in vitro assays?

  • Answer: Several techniques can be employed to enhance the solubility of this compound. The choice of method depends on the desired final concentration, the experimental system, and acceptable excipients. Here are some common approaches:

    • pH Adjustment: Balofloxacin, like other fluoroquinolones, is an amphoteric molecule, meaning its solubility is pH-dependent. Solubility is generally higher in acidic and alkaline conditions compared to neutral pH.[2][3]

    • Co-solvency: The addition of a water-miscible organic solvent in which this compound has higher solubility can significantly increase the overall solubility of the aqueous solution.

    • Complexation: Using complexing agents, particularly cyclodextrins, can encapsulate the hydrophobic Balofloxacin molecule, thereby increasing its apparent water solubility. Studies have shown that inclusion complexes of Balofloxacin with β-cyclodextrin (β-CD), 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), and 2,6-dimethyl-β-cyclodextrin (DM-β-CD) distinctly improve its water solubility and dissolution rates.

    • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules. Both ionic and non-ionic surfactants can be effective.

Issue 3: Implementing pH Adjustment.

  • Question: What pH range is most effective for dissolving this compound, and what buffers should I use?

  • Answer: For fluoroquinolones, solubility is typically lowest near their isoelectric point (around neutral pH) and increases in both acidic (pH < 6) and alkaline (pH > 8) conditions. For example, the solubility of ofloxacin is significantly higher at pH values between 2 and 5 and above pH 9, while it drops to around 4 mg/mL at pH 7.[2] You can expect a similar trend for Balofloxacin. For acidic conditions, citrate or acetate buffers are suitable. For alkaline conditions, borate or carbonate buffers can be used. Always ensure the chosen buffer is compatible with your experimental system. A patent for a Balofloxacin pharmaceutical composition mentions its dissolution in 0.1mol/L hydrochloric acid and slight solubility in 0.1mol/L sodium hydroxide solution.[4]

Issue 4: Using Co-solvents.

  • Question: Which co-solvents are effective for this compound, and what are the typical concentration ranges?

  • Answer: Common co-solvents for poorly soluble drugs include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs). For the related fluoroquinolone enrofloxacin, the use of ethanol and propylene glycol in buffer resulted in a synergistic effect, significantly increasing solubility. For example, enrofloxacin solubility reached up to 1.7 mg/mL in an ethanol/buffer mixture.[1] A good starting point is to test co-solvent concentrations ranging from 10% to 40% (v/v) in your aqueous buffer. Balofloxacin is slightly soluble in methanol and ethanol.[4]

Issue 5: Employing Cyclodextrin Complexation.

  • Question: How do I form an inclusion complex with this compound and a cyclodextrin?

  • Answer: A common method is to perform a phase solubility study to determine the optimal type and concentration of cyclodextrin. Generally, you would prepare aqueous solutions with increasing concentrations of the cyclodextrin (e.g., HP-β-CD), add an excess amount of this compound to each, and agitate the mixtures until equilibrium is reached (typically 24-72 hours). The supernatant is then filtered and analyzed to determine the concentration of dissolved Balofloxacin. A study on Balofloxacin has successfully used a freeze-drying technique to prepare solid inclusion complexes with β-CD, HP-β-CD, and DM-β-CD.

Issue 6: Utilizing Surfactants.

  • Question: What types of surfactants can be used, and at what concentrations?

  • Answer: Both ionic surfactants like sodium lauryl sulfate (SLS) and non-ionic surfactants like Polysorbate 80 (Tween 80) can be effective. Surfactants work by forming micelles above their critical micelle concentration (CMC), which then encapsulate the drug. For the fluoroquinolone enrofloxacin, the anionic surfactant SDS was found to be a much better solubilizing agent than the cationic surfactant CTAB or the non-ionic surfactant Tween 80.[1] It is recommended to test a range of surfactant concentrations, starting from below to well above their CMC.

Quantitative Data Summary

The following tables provide a summary of available and estimated solubility data for this compound and related fluoroquinolones to guide your experiments.

Table 1: Solubility of Balofloxacin in Various Solvents

SolventSolubility (mg/mL)Notes
WaterInsoluble (<0.1)[5]
Ethanol2[5]
MethanolSlightly Soluble[6]
DMSO2[5]

Table 2: Estimated pH-Dependent Aqueous Solubility of Fluoroquinolones

pHEstimated Solubility of Balofloxacin (mg/mL)Reference Fluoroquinolone Data (Ofloxacin)
5.8> 1 (Estimated)Ofloxacin: Soluble
7.4< 0.1 (Practically Insoluble)Ofloxacin: ~4 mg/mL[2]
9.0> 1 (Estimated)Ofloxacin: Freely Soluble[2]

Note: The solubility of Balofloxacin at different pH values is estimated based on the known behavior of other fluoroquinolones. Experimental verification is recommended.

Table 3: Solubility Enhancement of Enrofloxacin (a Fluoroquinolone) with Co-solvents in Phosphate Buffer (pH 7.4)

Co-solventConcentration (% v/v)Solubility (mg/mL)
Ethanol40~1.7[1]
Propylene Glycol40~1.2[1]
PEG 40040Lower than Ethanol and PG

Table 4: Solubility Enhancement of Enrofloxacin with Surfactants in Phosphate Buffer (pH 7.4)

SurfactantConcentrationSolubility (mg/mL)
Sodium Dodecyl Sulfate (SDS)50 mM~3.8[1]
Cetyltrimethylammonium Bromide (CTAB)50 mMLower than SDS
Polysorbate 80 (Tween 80)50 mMLower than ionic surfactants

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

  • Preparation: Prepare the desired aqueous buffer (e.g., phosphate buffer pH 7.4).

  • Addition of Drug: Add an excess amount of this compound to a known volume of the buffer in a sealed container (e.g., a glass vial with a screw cap). The excess solid should be clearly visible.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Phase Separation: Allow the suspension to stand undisturbed for a period to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the supernatant.

  • Filtration: Immediately filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved particles.

  • Analysis: Dilute the filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the solubility in mg/mL or other desired units.

Protocol 2: Phase Solubility Study with Cyclodextrins

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at different concentrations (e.g., 0, 2, 4, 6, 8, 10, 12 mM) in the desired buffer.

  • Add this compound: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibrate: Seal the containers and shake them at a constant temperature until equilibrium is reached (e.g., 48-72 hours).

  • Sample and Analyze: Follow steps 4-8 from Protocol 1 for each sample.

  • Construct Phase Solubility Diagram: Plot the concentration of dissolved this compound (y-axis) against the concentration of the cyclodextrin (x-axis). The slope of the initial linear portion of the curve can be used to determine the stability constant (Kc) of the inclusion complex.

Protocol 3: Co-solvency Method for Solubility Enhancement

  • Prepare Co-solvent Mixtures: Prepare a series of co-solvent/buffer mixtures with varying volume ratios (e.g., 10:90, 20:80, 30:70, 40:60 v/v of co-solvent to buffer).

  • Determine Solubility: For each co-solvent mixture, determine the solubility of this compound using the shake-flask method described in Protocol 1.

  • Plot Data: Plot the solubility of this compound as a function of the co-solvent concentration to identify the optimal mixture for your needs.

Visualizations

experimental_workflow cluster_prep Preparation cluster_methods Solubility Enhancement Methods cluster_analysis Analysis cluster_result Outcome start Poorly Soluble This compound pH pH Adjustment start->pH cosolvency Co-solvency start->cosolvency complexation Complexation start->complexation surfactant Surfactants start->surfactant solubility_test Solubility Determination (Shake-Flask Method) pH->solubility_test cosolvency->solubility_test complexation->solubility_test surfactant->solubility_test characterization Characterization (e.g., DSC, FTIR, XRD) solubility_test->characterization end Enhanced Aqueous Solubility characterization->end

Caption: Experimental workflow for enhancing the aqueous solubility of this compound.

signaling_pathway cluster_problem Problem cluster_strategies Solubilization Strategies cluster_mechanism Mechanism of Action cluster_outcome Desired Outcome problem Poor Aqueous Solubility of this compound strategy1 pH Adjustment (Acidic/Alkaline) problem->strategy1 strategy2 Co-solvents (Ethanol, PG) problem->strategy2 strategy3 Complexation (Cyclodextrins) problem->strategy3 strategy4 Surfactants (SDS, Tween 80) problem->strategy4 mech1 Ionization of Drug Molecule strategy1->mech1 mech2 Reduces Polarity of Solvent strategy2->mech2 mech3 Encapsulation of Drug in Cavity strategy3->mech3 mech4 Micellar Encapsulation strategy4->mech4 outcome Increased Aqueous Solubility mech1->outcome mech2->outcome mech3->outcome mech4->outcome

Caption: Logical relationships of strategies to overcome poor solubility of this compound.

References

Technical Support Center: Balofloxacin Phototoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize the phototoxic effects of Balofloxacin in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is Balofloxacin phototoxicity?

A1: Phototoxicity is a light-induced, non-immunological toxic response. In the context of cell-based assays, Balofloxacin phototoxicity occurs when cells treated with the compound are exposed to light, particularly Ultraviolet A (UVA) radiation, leading to cell damage or death. This reaction is dose-dependent, relying on the concentration of Balofloxacin and the amount of light exposure.

Q2: What is the underlying mechanism of Balofloxacin phototoxicity?

A2: The mechanism involves the absorption of light energy by the Balofloxacin molecule. Like other fluoroquinolones, Balofloxacin contains aromatic rings that absorb photons, causing the molecule to enter an excited state. This energy is then transferred to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen and superoxide anions. These highly reactive molecules cause oxidative stress, leading to damage of cellular components like lipids, proteins, and DNA, which ultimately results in cytotoxicity.

Q3: Which wavelengths of light are most problematic?

A3: Most drug-induced phototoxicity, including that from fluoroquinolones, is triggered by the UVA spectrum, which ranges from 320 to 400 nm. While UVB can also contribute, UVA is considered the primary instigator for this class of compounds because it can penetrate plastics and cell culture media more effectively.

Q4: How does Balofloxacin's phototoxic potential compare to other fluoroquinolones?

A4: The phototoxic potential of fluoroquinolones is highly dependent on their chemical structure, particularly the substituent at the C-8 position. Fluoroquinolones with a halogen at C-8 (like lomefloxacin) are highly phototoxic, while those with a methoxy group (like moxifloxacin and Balofloxacin) generally exhibit reduced phototoxicity. However, even compounds with lower intrinsic phototoxicity can cause issues in sensitive cell-based assays under specific experimental conditions.

Comparative Phototoxicity of Fluoroquinolones
FluoroquinoloneSubstituent at C-8Relative Phototoxicity Potential
LomefloxacinFluorineHigh
SparfloxacinAminoHigh
CiprofloxacinCyclopropylModerate
Levofloxacin-Moderate
Balofloxacin Methoxy Low to Moderate
MoxifloxacinMethoxyLow

Troubleshooting Guide

Issue 1: High cell death is observed in Balofloxacin-treated wells after light exposure, but not in the dark control.

  • Possible Cause: This is a classic phototoxic response. The combination of Balofloxacin and your light source is generating cytotoxic levels of ROS.

  • Troubleshooting Steps:

    • Reduce Light Exposure: Decrease the duration or intensity of the light exposure. A common UVA dose for in vitro assays is 5 J/cm². Try reducing this dose incrementally.

    • Lower Balofloxacin Concentration: The effect is dose-dependent. Determine the non-phototoxic concentration range by performing a dose-response curve with and without a fixed dose of UVA irradiation.

    • Incorporate Antioxidants: Supplement the cell culture media with ROS scavengers. Ascorbic acid (Vitamin C) and N-acetylcysteine (NAC) can effectively mitigate oxidative stress.

    • Filter the Light Source: Ensure your light source is filtered to remove any unintended, high-energy UVB wavelengths, unless they are a required part of your experimental design.

Issue 2: Significant cell death occurs in the "dark" control (no-light exposure) wells.

  • Possible Cause: This indicates intrinsic cytotoxicity of Balofloxacin at the tested concentration, independent of light activation.

  • Troubleshooting Steps:

    • Perform a Standard Cytotoxicity Assay: Conduct a dose-response experiment with Balofloxacin in complete darkness to determine its IC50 (the concentration that inhibits 50% of cell viability).

    • Adjust Working Concentration: For phototoxicity experiments, use Balofloxacin at concentrations well below its intrinsic IC50 to ensure that observed cell death is primarily due to the photo-induced effect.

Issue 3: Experimental results are inconsistent and not reproducible.

  • Possible Cause: Variability in light exposure is a common culprit. Ambient lab lighting, inconsistent incubator door openings, and the type of plasticware can all contribute to uncontrolled light exposure.

  • Troubleshooting Steps:

    • Control All Light Sources: Work under yellow or red light conditions when handling cells treated with Balofloxacin. Cover plates with aluminum foil during incubation and transport.

    • Use UV-Blocking Plastics: If possible, use special UV-filtered plates or labware to minimize accidental exposure.

    • Standardize Irradiation Protocol: Use a calibrated and validated light source to deliver a precise dose of UVA radiation. Ensure the distance from the light source to the cell plate is consistent for every experiment.

    • Pre-screen Media and Buffers: Some components in media (e.g., riboflavin, tryptophan) or buffers (e.g., HEPES) can act as photosensitizers themselves, generating ROS upon light exposure and confounding results. Test your complete medium without Balofloxacin for any light-induced toxicity.

Workflow for Troubleshooting Phototoxicity

G start High Cell Death Observed in Assay dark_control Check 'Dark' Control (No UV Exposure) start->dark_control dark_toxic High Toxicity in Dark? dark_control->dark_toxic sub_dark Dark Toxicity is the Issue dark_toxic->sub_dark Yes sub_photo Phototoxicity is the Issue dark_toxic->sub_photo No reduce_conc 1. Lower Balofloxacin Conc. 2. Re-determine Dark IC50 sub_dark->reduce_conc mitigate 1. Reduce UVA Dose/Time 2. Add Antioxidants (NAC, Vit C) 3. Filter Light Source 4. Control Ambient Light sub_photo->mitigate

Caption: A decision tree for troubleshooting unexpected cell death.

Mitigation Strategies & Experimental Protocols

Key Mitigation Strategies
StrategyDescriptionKey Parameters
Antioxidant Supplementation Addition of ROS scavengers to the culture medium to neutralize photochemically generated ROS before they can damage cells.N-acetylcysteine (NAC): 1-10 mMAscorbic Acid (Vitamin C): 50-200 µMMannitol: 10-50 mM
Light Source Control Minimizing all light exposure outside of the intended irradiation step.Use red or yellow safety lights. Cover plates with foil. Use a calibrated UVA source (e.g., 365 nm peak).
Media Formulation Using media with low concentrations of endogenous photosensitizers.Consider using custom-formulated media without riboflavin or HEPES for highly sensitive assays.
Assay Timing Reducing the incubation time with Balofloxacin prior to irradiation.While accumulation is needed, excessively long pre-incubation can increase baseline stress. Optimize for 1-4 hours.

Mechanism of Balofloxacin-Induced Phototoxicity

G cluster_0 Initiation cluster_1 Propagation cluster_2 Cellular Effect Balo Balofloxacin (Ground State) Balo_excited Balofloxacin* (Excited State) Balo->Balo_excited Photon Absorption UVA UVA Light (320-400 nm) UVA->Balo O2 Molecular Oxygen (O2) Balo_excited->O2 Energy Transfer ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻) O2->ROS Damage Oxidative Damage ROS->Damage Lipid Lipid Peroxidation Damage->Lipid Protein Protein Oxidation Damage->Protein DNA DNA Damage Damage->DNA CellDeath Cell Death / Apoptosis Lipid->CellDeath Protein->CellDeath DNA->CellDeath

Caption: Signaling pathway of Balofloxacin phototoxicity.

Protocol: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test

This assay is the validated gold standard for in vitro phototoxicity assessment. It compares the cytotoxicity of a substance with and without exposure to a non-cytotoxic dose of light.

Workflow Diagram: 3T3 NRU Phototoxicity Assay

G cluster_day1 Day 1 cluster_day2 Day 2 cluster_day2_split cluster_day3 Day 3 cluster_analysis Data Analysis seed 1. Seed 3T3 Fibroblasts in 96-well plates treat 2. Treat cells with 8 conc. of Balofloxacin incubate1 3. Incubate for 1 hour treat->incubate1 irradiate 4a. Irradiate one plate with 5 J/cm² UVA incubate1->irradiate dark 4b. Keep duplicate plate in the dark incubate1->dark wash 5. Wash cells, add fresh medium incubate2 6. Incubate for 24 hours wash->incubate2 nru_stain 7. Add Neutral Red dye incubate2->nru_stain nru_extract 8. Wash and extract dye nru_stain->nru_extract read 9. Read absorbance at 540 nm nru_extract->read calc 10. Calculate IC50 (+UVA) and IC50 (-UVA) pif 11. Calculate Photo-Irritation Factor (PIF) PIF = IC50(-UVA) / IC50(+UVA) calc->pif

Caption: Experimental workflow for the 3T3 NRU phototoxicity assay.

Methodology:

  • Cell Seeding: Seed Balb/c 3T3 fibroblasts into two 96-well plates at an appropriate density (e.g., 1x10⁴ cells/well) and incubate for 24 hours.

  • Treatment: Prepare a range of Balofloxacin concentrations. Remove the culture medium from the cells and add the Balofloxacin solutions. Typically, two plates are prepared identically.

  • Pre-Incubation: Incubate the cells with Balofloxacin for 60 minutes at 37°C.

  • Irradiation:

    • Irradiated Plate: Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm² from a validated solar simulator).

    • Dark Control Plate: Keep the second plate in a dark incubator for the same duration as the irradiation.

  • Post-Incubation: Wash the cells with a buffered saline solution and replace it with fresh culture medium. Incubate both plates for another 18-24 hours.

  • Viability Assessment (Neutral Red Uptake):

    • Incubate cells with a medium containing Neutral Red dye for 3 hours. Viable cells will take up the dye into their lysosomes.

    • Wash the cells to remove excess dye.

    • Add a destaining solution (e.g., ethanol/acetic acid) to extract the dye from the cells.

    • Read the absorbance on a plate reader at ~540 nm.

  • Data Analysis:

    • Calculate the IC50 value for both the irradiated (-UVA) and dark control (+UVA) plates.

    • Determine the Photo-Irritation Factor (PIF) by dividing the IC50 (-UVA) by the IC50 (+UVA). A PIF value greater than 5 is typically considered indicative of phototoxic potential.

Validation & Comparative

A Comparative Guide to the Antibacterial Spectrum of Balofloxacin and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the antibacterial spectrum of Balofloxacin and Ciprofloxacin, two broad-spectrum fluoroquinolone antibiotics. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.

Introduction

Balofloxacin and Ciprofloxacin are synthetic antibacterial agents belonging to the fluoroquinolone class. They exert their bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1] While both exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, nuances in their in-vitro efficacy against specific pathogens exist. This guide aims to delineate these differences through a comparative analysis of their antibacterial spectra, supported by quantitative data and experimental methodologies.

Comparative Antibacterial Spectrum: Quantitative Analysis

The in-vitro activity of Balofloxacin and Ciprofloxacin against a range of clinically relevant bacterial isolates is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Gram-Positive Bacteria

Balofloxacin generally demonstrates enhanced activity against Gram-positive cocci compared to Ciprofloxacin. This is particularly evident against strains of Staphylococcus aureus (including Methicillin-resistant Staphylococcus aureus - MRSA) and Streptococcus pneumoniae.

Bacterial SpeciesBalofloxacin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus (MSSA)0.0780.5
Staphylococcus aureus (MRSA)0.078>100
Streptococcus pneumoniae0.1561.0
Enterococcus faecalis0.6251.0

Note: The MIC values are indicative and can vary between different strains and testing conditions. The data presented is a synthesis from multiple sources.

Gram-Negative Bacteria

Ciprofloxacin has historically been a potent agent against Gram-negative bacteria, particularly Pseudomonas aeruginosa. While Balofloxacin also exhibits activity against these pathogens, Ciprofloxacin is often considered a preferred agent for infections caused by P. aeruginosa.[2]

Bacterial SpeciesBalofloxacin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Escherichia coli0.039≤0.03 - 0.25
Klebsiella pneumoniae0.156≤0.03 - 0.5
Pseudomonas aeruginosa1.250.25 - 1.0
Haemophilus influenzae≤0.03≤0.03
Enterobacter cloacae0.156≤0.03 - 0.25

Note: The MIC values are indicative and can vary between different strains and testing conditions. The data presented is a synthesis from multiple sources.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure to assess the antibacterial spectrum of an antibiotic. The following are standardized methods used for this purpose.

Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that prevents visible growth of the bacteria.

Agar Dilution Method

In this method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. A standardized suspension of the test bacterium is then spotted onto the surface of the agar plates. After incubation, the MIC is recorded as the lowest concentration of the antibiotic that inhibits the growth of the bacteria on the agar surface.

Mandatory Visualizations

Mechanism of Action of Fluoroquinolones

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell Fluoroquinolone Balofloxacin / Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of Balofloxacin and Ciprofloxacin.

Experimental Workflow for MIC Determination (Broth Microdilution)

MIC_Workflow cluster_workflow Broth Microdilution MIC Testing Workflow A Prepare serial two-fold dilutions of antibiotic B Inoculate microtiter plate wells with standardized bacterial suspension A->B C Incubate at optimal temperature and duration B->C D Visually inspect for bacterial growth (turbidity) C->D E Determine MIC: Lowest concentration with no visible growth D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

Both Balofloxacin and Ciprofloxacin are effective broad-spectrum fluoroquinolones. The choice between these two agents may be guided by the specific pathogen identified or suspected. Balofloxacin demonstrates superior activity against many Gram-positive bacteria, including resistant strains like MRSA. Ciprofloxacin, on the other hand, maintains potent activity against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa. The provided quantitative data and experimental protocols serve as a valuable resource for researchers and clinicians in the field of infectious diseases and drug development.

References

A Comparative Guide to the Bioequivalence of Balofloxacin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of different formulations of Balofloxacin, a fluoroquinolone antibiotic. The information presented is supported by experimental data to aid in research and development decisions.

Executive Summary

Data Presentation: Pharmacokinetic Parameters

A pivotal study was conducted to determine the bioequivalence of a 200 mg Balofloxacin capsule (test formulation) and a 200 mg Balofloxacin tablet (reference formulation) in healthy human volunteers. The key pharmacokinetic parameters from this study are summarized in the table below.[1]

Pharmacokinetic ParameterBalofloxacin Capsule (Test)Balofloxacin Tablet (Reference)
Half-life (t1/2) 8.59 ± 1.48 h8.79 ± 1.43 h
Time to Peak Concentration (tmax) 1.0 ± 0.5 h1.1 ± 0.5 h
Peak Plasma Concentration (Cmax) 2.09 ± 0.76 mg/L1.95 ± 0.56 mg/L
Area Under the Curve (AUC0-36h) 15.15 ± 2.98 mg·h/L16.77 ± 11.36 mg·h/L
Area Under the Curve (AUC0-∞) 16.00 ± 3.13 mg·h/L18.64 ± 11.72 mg·h/L

For a descriptive comparison, pharmacokinetic parameters for an intravenous administration of Balofloxacin in calves are presented below. It is important to note that this data is from an animal study and may not be directly comparable to human pharmacokinetics.

Pharmacokinetic ParameterBalofloxacin Intravenous (in calves)
Half-life (t1/2β) 2.3 ± 1.1 h
Total Clearance (Cl_total area) 10.2 ± 3.4 ml/min/kg
Volume of Distribution (Vd_area) 1.8 ± 0.3 L/kg
Area Under the Curve (AUC_area) 551.3 ± 247.0 µ g/min/ml

Experimental Protocols

Bioequivalence Study of Oral Formulations

The bioequivalence of Balofloxacin capsules and tablets was evaluated through a randomized, two-way crossover study.[1]

Study Design:

  • Subjects: 20 healthy volunteers.[1]

  • Treatments:

    • Test Formulation: One 200 mg Balofloxacin capsule.[1]

    • Reference Formulation: One 200 mg Balofloxacin tablet.[1]

  • Procedure: Each volunteer received a single dose of either the test or reference formulation, separated by a washout period. Blood samples were collected at predetermined intervals for pharmacokinetic analysis.[1]

Analytical Method: The concentration of Balofloxacin in plasma samples was determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at 295 nm.[1] The chromatographic separation was achieved on a Lichrospher ODS column (4.6 mm x 25 cm, 5 µm) with a mobile phase consisting of H₂O-Acetonitrile-Triethylamine-HAc (78:22:1:1).[1]

Mandatory Visualizations

Experimental Workflow for Bioequivalence Study

G cluster_0 Subject Recruitment & Screening cluster_1 Study Period 1 cluster_2 Washout Period cluster_3 Study Period 2 (Crossover) cluster_4 Sample Analysis & Data Interpretation a Healthy Volunteers (n=20) b Inclusion/Exclusion Criteria Assessment a->b c Randomization b->c d Group A: Test Formulation (Capsule) c->d e Group B: Reference Formulation (Tablet) c->e f Blood Sampling at Predetermined Intervals d->f e->f g Drug Elimination f->g h Group A: Reference Formulation (Tablet) g->h i Group B: Test Formulation (Capsule) g->i j Blood Sampling at Predetermined Intervals h->j i->j k HPLC Analysis of Plasma Samples j->k l Pharmacokinetic Parameter Calculation k->l m Statistical Analysis for Bioequivalence l->m

Caption: Experimental workflow of the Balofloxacin bioequivalence study.

Signaling Pathway: Mechanism of Action of Balofloxacin

G Balofloxacin Balofloxacin BacterialCell Bacterial Cell Balofloxacin->BacterialCell Enters DNA_Gyrase DNA Gyrase (Subunits GyrA and GyrB) Balofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Subunits ParC and ParE) Balofloxacin->Topoisomerase_IV Inhibits BacterialCell->DNA_Gyrase BacterialCell->Topoisomerase_IV Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Replication DNA Replication DNA_Gyrase->Replication Inhibition of relaxation Cell_Division Cell Division Topoisomerase_IV->Cell_Division Inhibition of decatenation Decatenated_Chromosomes Decatenated Daughter Chromosomes Topoisomerase_IV->Decatenated_Chromosomes Decatenates Relaxed_DNA Relaxed DNA Relaxed_DNA->Replication Transcription Transcription Relaxed_DNA->Transcription Supercoiled_DNA->Relaxed_DNA Relaxation for replication/ transcription Bacterial_Death Bacterial Cell Death Replication->Bacterial_Death Disruption leads to Catenated_Chromosomes Catenated Daughter Chromosomes Replication->Catenated_Chromosomes Transcription->Bacterial_Death Disruption leads to Cell_Division->Bacterial_Death Disruption leads to Decatenated_Chromosomes->Cell_Division Catenated_Chromosomes->Topoisomerase_IV

Caption: Mechanism of action of Balofloxacin on bacterial DNA synthesis.

References

In Vitro Activity of Balofloxacin Compared to Sparfloxacin Against Enterococcus faecalis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the in vitro activity of balofloxacin and sparfloxacin against Enterococcus faecalis, a gram-positive bacterium known for its intrinsic and acquired resistance to multiple antibiotics. The information is intended for researchers, scientists, and drug development professionals.

Data Presentation

A critical aspect of comparing the efficacy of two antimicrobial agents is the analysis of their Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Data is often presented as MIC₅₀ and MIC₉₀, representing the concentrations required to inhibit the growth of 50% and 90% of the tested bacterial isolates, respectively.

While a comprehensive search of available scientific literature was conducted, specific MIC₅₀ and MIC₉₀ data for balofloxacin against a large collection of Enterococcus faecalis clinical isolates could not be identified. However, data for sparfloxacin is available and presented below.

Antimicrobial AgentNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Balofloxacin Not AvailableNot AvailableNot AvailableNot Available-
Sparfloxacin 107Not ReportedNot Reported0.6[1]

Note: The absence of data for balofloxacin in this context highlights a gap in the current published literature and underscores the need for further comparative studies to fully evaluate its potential against Enterococcus faecalis.

Experimental Protocols

The determination of in vitro antimicrobial activity is conducted using standardized methods to ensure reproducibility and comparability of results between different laboratories and studies. The broth microdilution method is a commonly used technique and is recommended by the Clinical and Laboratory Standards Institute (CLSI) for testing the susceptibility of Enterococcus faecalis.

Broth Microdilution Method for MIC Determination

This method involves preparing serial dilutions of the antimicrobial agents in a liquid growth medium in a microtiter plate. A standardized suspension of the test organism, Enterococcus faecalis, is then added to each well. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that inhibits visible bacterial growth.

Detailed Steps:

  • Preparation of Antimicrobial Stock Solutions: Stock solutions of balofloxacin and sparfloxacin are prepared at a high concentration in a suitable solvent.

  • Preparation of Microtiter Plates: A series of twofold dilutions of each antimicrobial agent is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) directly in 96-well microtiter plates. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.

  • Inoculum Preparation: Enterococcus faecalis isolates are grown on an appropriate agar medium (e.g., blood agar) for 18-24 hours. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The microtiter plates are inoculated with the prepared bacterial suspension and incubated at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading of Results: After incubation, the plates are examined visually for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase start Start: Obtain Bacterial Isolate (*Enterococcus faecalis*) culture Culture Isolate on Appropriate Agar Medium start->culture mcfarland Prepare Bacterial Suspension (0.5 McFarland Standard) culture->mcfarland dilution Dilute Suspension to Final Inoculum Concentration mcfarland->dilution inoculate Inoculate Microtiter Plate with Bacterial Suspension dilution->inoculate stock Prepare Antibiotic Stock Solutions (Balofloxacin & Sparfloxacin) serial_dilute Perform Serial Dilutions in Microtiter Plate stock->serial_dilute serial_dilute->inoculate incubate Incubate Plate (35°C for 16-20h) inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End: Report MIC Value determine_mic->end

Experimental workflow for MIC determination.

The bactericidal action of fluoroquinolones like sparfloxacin results from the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication, transcription, repair, and recombination[2]. The in vitro activity of sparfloxacin has been evaluated against a wide range of gram-negative and gram-positive microorganisms[2].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Balofloxacin dihydrate
Reactant of Route 2
Reactant of Route 2
Balofloxacin dihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.